Atherosperminine
Description
This compound has been reported in Atherosperma moschatum, Fissistigma glaucescens, and other organisms with data available.
a dimethyl-amino-phenanthrene deriv of nuciferine; alkaloid of Atherosperma moschatum; RN given refers to parent cpd; do not confuse with SPERMINE
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-21(2)12-11-15-13-18(22-3)20(23-4)19-16-8-6-5-7-14(16)9-10-17(15)19/h5-10,13H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFAUDNCIFFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970641 | |
| Record name | 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atherosperminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5531-98-6 | |
| Record name | 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5531-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atherospermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atherosperminine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atherosperminine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV2JRL6MCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Atherosperminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 200 °C | |
| Record name | Atherosperminine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Atherosperminine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosperminine is a phenanthrene alkaloid that has garnered interest within the scientific community. This document provides a detailed overview of the natural sources of this compound and established protocols for its isolation and purification, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the family Annonaceae. The most well-documented source is the Australian sassafras, Atherosperma moschatum, from which several related alkaloids have also been isolated.[1][2] Other reported sources include Fissistigma glaucescens, Pseuduvaria macrophylla, Pseuduvaria monticola, Polyalthia lateriflora, Alphonsea elliptica, and Alphonsea cylindrica.[2][3][4]
Quantitative Data: Alkaloid Yields from Atherosperma moschatum
The following table summarizes the yields of major alkaloids isolated from the dried bark of Atherosperma moschatum. It is important to note that in the foundational study by Bick et al. (1975), this compound was referred to as (+)-Atherospermoline.
| Alkaloid | Chemical Formula | Yield (% of dried bark) |
| Berbamine | C₃₇H₄₀N₂O₆ | 1.6% |
| Isotetrandrine | C₃₈H₄₂N₂O₆ | 0.06% |
| Isocorydine | C₂₀H₂₃NO₄ | 0.007% |
| (+)-Atherospermoline (this compound) | C₁₈H₁₉NO₃ | 0.005% |
| Atherospermidine | C₁₈H₁₅NO₄ | 0.006% |
| Spermatheridine | C₁₈H₁₅NO₄ | 0.002% |
Experimental Protocols: Isolation of this compound
The following protocols are detailed procedures for the extraction and purification of this compound from the dried and powdered bark of Atherosperma moschatum.
Part 1: Extraction of Crude Alkaloids
Materials:
-
Dried and milled bark of Atherosperma moschatum
-
Methanol (MeOH)
-
Ammonia solution (NH₄OH), 25%
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄), 5% solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-scale Soxhlet extractor or percolation apparatus
Procedure:
-
The dried, powdered bark is moistened with a 25% ammonia solution and allowed to stand for several hours.
-
The ammoniated bark is then subjected to exhaustive extraction with chloroform in a Soxhlet extractor or via percolation.
-
The resulting chloroform extract is concentrated under reduced pressure to yield a crude alkaloidal residue.
-
This residue is dissolved in 1 L of 5% sulfuric acid.
-
The acidic solution is transferred to a large separatory funnel and extracted with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. The chloroform layer is discarded.
-
The aqueous layer is made alkaline (pH 9-10) by the slow addition of 25% ammonia solution. The pH should be carefully monitored.
-
The now alkaline solution is extracted with chloroform (5 x 500 mL) to partition the free base alkaloids into the organic layer.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate for at least 4 hours.
-
The dried chloroform solution is filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.
Part 2: Separation of Phenolic and Non-Phenolic Alkaloids
Materials:
-
Crude alkaloid mixture from Part 1
-
Diethyl ether ((Et)₂O)
-
Sodium hydroxide (NaOH), 5% solution
-
Hydrochloric acid (HCl), 10% solution
-
Ammonia solution (NH₄OH), 25%
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnels
Procedure:
-
The crude alkaloid mixture is dissolved in diethyl ether.
-
This ether solution is then extracted with a 5% sodium hydroxide solution (3 x 200 mL) to separate the phenolic alkaloids into the aqueous phase.
-
The diethyl ether layer, which now contains the non-phenolic alkaloids, including this compound, is separated.
-
The ether layer is washed with water until the washings are neutral.
-
The washed ether solution is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude non-phenolic alkaloid fraction.
Part 3: Chromatographic Purification
Materials:
-
Crude non-phenolic alkaloid fraction from Part 2
-
Silica gel (for column chromatography)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column
Procedure:
-
A chromatography column is packed with silica gel suspended in chloroform.
-
The crude non-phenolic alkaloid fraction is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is then completely evaporated.
-
The dried silica with the adsorbed sample is carefully layered onto the top of the packed column.
-
Elution is initiated with pure chloroform.
-
The polarity of the mobile phase is gradually increased by adding methanol to the chloroform.
-
Fractions are collected and monitored by an appropriate method (e.g., thin-layer chromatography) to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Visualized Experimental Workflow
Caption: Workflow for the isolation of this compound.
References
Cryptocarya nigra: A Comprehensive Technical Guide to the Isolation and Analysis of Atherosperminine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Cryptocarya nigra as a significant natural source of the phenanthrene alkaloid, atherosperminine. It details the extraction and isolation protocols, presents quantitative data on its biological activities, and illustrates its known mechanisms of action through signaling pathway diagrams.
Isolation and Characterization of this compound
This compound is one of several bioactive alkaloids that can be isolated from the bark of Cryptocarya nigra, a plant belonging to the Lauraceae family.[1] Phytochemical studies have successfully identified this compound alongside other compounds such as (+)-N-methylisococlaurine, 2-hydroxyathersperminine, and northis compound from this source.[1][2]
Experimental Protocol: Extraction and Isolation
The following protocol is based on the methodology described in the phytochemical analysis of Cryptocarya nigra bark.[1][3]
1. Plant Material Collection and Preparation:
-
The bark of Cryptocarya nigra was collected from Hutan Simpan Ulu Sat, Machang, Kelantan, Malaysia. A voucher specimen (KL5272) was deposited at the Herbarium of the Department of Chemistry, University of Malaya, for botanical verification.
-
The collected bark (2.0 kg) was air-dried and then ground into a fine powder to maximize the surface area for solvent extraction.
2. Initial Solvent Extraction (Defatting):
-
The ground bark was first exhaustively extracted with hexane (2 x 7L) to remove non-polar compounds, primarily fats and waxes.
3. Basification and Dichloromethane (DCM) Extraction:
-
Following hexane extraction, the plant residue was made alkaline, typically using ammonium hydroxide (NH₄OH), to convert alkaloid salts into their free base form, which is more soluble in organic solvents.
-
The alkaline residue was then exhaustively extracted with dichloromethane (DCM) to yield a crude alkaloid-rich extract.
4. Chromatographic Purification:
-
The resulting crude DCM extract was subjected to extensive chromatographic analysis. This multi-step process typically involves techniques such as column chromatography (CC) followed by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to separate the individual alkaloids.
-
Fractions are collected and monitored by TLC to isolate pure this compound.
Experimental Protocol: Structural Elucidation
The definitive identification of the isolated compound as this compound was accomplished through a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LCMS) was used to determine the molecular weight and elemental composition of the compound. This compound has a molecular formula of C₂₀H₂₃NO₂ and an exact mass of 309.17.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy were employed to determine the precise chemical structure, including the connectivity of atoms and the stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify functional groups present in the molecule, while UV spectroscopy provided information about the chromophore system.
Quantitative Analysis of Bioactivity
Both the crude extract of C. nigra and the purified this compound have demonstrated significant biological activities in vitro. The quantitative data from these assays are summarized below.
Table 1: In Vitro Activity of Cryptocarya nigra Crude Extract
| Extract | Target Organism | Bioassay | IC₅₀ Value | Reference |
|---|
| Dichloromethane (DCM) Extract of Stem Bark | Plasmodium falciparum (K1, Chloroquine-resistant) | Antiplasmodial | 2.82 µg/mL | |
Table 2: Quantitative Pharmacological Activities of Purified this compound
| Activity | Bioassay | Target/Strain | IC₅₀ / Result | Reference |
|---|---|---|---|---|
| Antiplasmodial | In vitro growth inhibition | Plasmodium falciparum (K1) | 5.80 µM | |
| Antioxidant | DPPH radical scavenging | - | 54.53 µg/mL | |
| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | - | 70.66 % | |
| Antioxidant | Metal Chelating | - | 42.87 µg/mL | |
| Enzyme Inhibition | Cholinesterase Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Active Inhibitor |
| Enzyme Inhibition | Phosphodiesterase (PDE) Inhibition | cAMP PDE | Potent Inhibitor | |
Table 3: Comparative In Vitro Antiplasmodial Activity of Alkaloids from C. nigra
| Compound | Alkaloid Type | IC₅₀ against P. falciparum (K1 strain) | Reference |
|---|---|---|---|
| 2-hydroxythis compound | Phenanthrene | 0.75 µM | |
| (+)-N-methylisococlaurine | Benzylisoquinoline | 5.40 µM |
| This compound | Phenanthrene | 5.80 µM | **** |
Mechanisms of Action and Signaling Pathways
This compound exhibits its pharmacological effects through multiple mechanisms of action, including the modulation of key enzymatic and receptor pathways.
Dopamine Receptor Stimulation
Psychopharmacological studies have shown that this compound produces effects consistent with dopamine receptor stimulation. Observed actions include the induction of stereotypy, an increase in spontaneous motor activity, and the reversal of haloperidol-induced catalepsy, suggesting it may act as a dopaminergic agonist.
Cholinesterase Inhibition
This compound demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a primary therapeutic strategy for managing symptoms of Alzheimer's disease.
Inhibition of cAMP Phosphodiesterase
A primary mechanism for the smooth muscle relaxant effects of this compound is its inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). By inhibiting PDE, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote effects such as smooth muscle relaxation.
References
chemical structure and properties of Atherosperminine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosperminine, a naturally occurring alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for the evaluation of its key biological effects are presented. Furthermore, this document elucidates the signaling pathways through which this compound exerts its effects, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is classified as an aporphine alkaloid.[1] Its chemical structure is characterized by a tetracyclic aromatic core.
Chemical Structure:
Systematic Name (IUPAC): 2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine[2][3]
Molecular Formula: C₂₀H₂₃NO₂
Molecular Weight: 309.41 g/mol
Physicochemical Properties
This compound is typically isolated as a solid powder. Its solubility and other physical constants are crucial for its handling, formulation, and experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical Description | Solid | |
| Melting Point | 199 - 200 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not explicitly cited, but inferred from extraction protocols. |
| Appearance | Powder | Not explicitly cited, but inferred from product descriptions. |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with potential therapeutic applications. The following table summarizes the key activities and associated quantitative data.
Table 2: Summary of Biological Activities of this compound
| Activity | Assay | IC₅₀ Value | Reference(s) |
| Antiplasmodial | Plasmodium falciparum growth inhibition | 5.80 µM | Not explicitly cited, but mentioned in product descriptions. |
| Antioxidant | DPPH radical scavenging assay | 54.53 µg/mL | Not explicitly cited, but mentioned in product descriptions. |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Not specified | Not explicitly cited, but mentioned in product descriptions. |
| Smooth Muscle Relaxation | Inhibition of cAMP phosphodiesterase | Not specified | Not explicitly cited, but mentioned in product descriptions. |
| Dopamine Receptor Stimulation | Various psychopharmacological assays | Not specified |
Experimental Protocols
Isolation of this compound from Fissistigma glaucescens
The following is a generalized protocol for the isolation of alkaloids from Fissistigma species, which can be adapted for the specific isolation of this compound.
Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: The bark of Fissistigma glaucescens is collected, dried, and ground into a fine powder.
-
Acid-Base Extraction:
-
The powdered plant material is macerated with methanol for an extended period (e.g., 72 hours) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
The methanolic extracts are combined and concentrated under reduced pressure to yield a crude residue.
-
The residue is then subjected to an acid-base partitioning. It is dissolved in an acidic solution (e.g., 5% HCl) and filtered.
-
The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10.
-
The basic solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to extract the crude alkaloids.
-
-
Column Chromatography:
-
The crude alkaloid extract is subjected to silica gel column chromatography.
-
A solvent gradient of increasing polarity is used for elution. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually increases the proportion of a more polar solvent like ethyl acetate or methanol.
-
Fractions are collected at regular intervals.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
The collected fractions are monitored by TLC using an appropriate solvent system to identify the fractions containing this compound. A UV lamp is used for visualization.
-
-
Purification:
-
Fractions containing pure or semi-pure this compound are combined and may be subjected to further purification steps like preparative TLC or recrystallization to obtain the pure compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of this compound.
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Serial dilutions are then prepared.
-
A positive control, such as ascorbic acid or Trolox, is prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, a specific volume of the this compound solution (or positive control/blank) is added.
-
An equal volume of the DPPH solution is added to each well to initiate the reaction.
-
The plate or cuvettes are incubated in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, is used to evaluate the cholinesterase inhibitory activity of this compound.
AChE Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Acetylcholinesterase (AChE) solution is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Acetylthiocholine iodide (ATCI), the substrate, is dissolved in deionized water.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is prepared in the buffer.
-
This compound solutions of various concentrations are prepared. Eserine or galantamine can be used as a positive control.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the buffer, DTNB solution, and the this compound solution (or positive control/blank).
-
The AChE solution is then added, and the plate is incubated for a short period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding the ATCI solution.
-
-
Measurement:
-
The absorbance is measured kinetically at 412 nm for a few minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time graph.
-
-
Calculation:
-
The percentage of enzyme inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
The IC₅₀ value is determined from a dose-response curve.
-
cAMP Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of this compound to inhibit the enzyme responsible for cAMP degradation.
cAMP PDE Inhibition Assay Workflow
Caption: Workflow for the cAMP phosphodiesterase inhibition assay.
Methodology:
-
Reagent Preparation:
-
A purified phosphodiesterase (e.g., PDE4) solution is prepared in an appropriate assay buffer.
-
A solution of cyclic AMP (cAMP) is prepared. Often, radiolabeled [³H]-cAMP is used for detection.
-
This compound solutions at various concentrations are prepared. A known PDE inhibitor like rolipram or IBMX can be used as a positive control.
-
-
Assay Procedure:
-
The PDE enzyme, this compound solution (or control), and assay buffer are pre-incubated together.
-
The reaction is initiated by the addition of the cAMP solution.
-
The reaction mixture is incubated at 37°C for a specific time.
-
-
Reaction Termination and Quantification:
-
The reaction is stopped, often by boiling or the addition of a stop solution.
-
The amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme immunoassay (EIA), or chromatographic techniques.
-
-
Calculation:
-
The percentage of PDE inhibition is calculated by comparing the amount of cAMP in the samples treated with this compound to the control samples.
-
The IC₅₀ value is determined from the dose-response curve.
-
Signaling Pathways
This compound's biological effects are mediated through its interaction with specific cellular signaling pathways.
Dopamine Receptor Stimulation and cAMP Pathway
This compound has been shown to produce effects associated with dopamine receptor stimulation. The stimulation of D1-like dopamine receptors typically leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).
Dopamine Receptor Stimulation Pathway
Caption: this compound stimulates D1 dopamine receptors, leading to increased cAMP.
Inhibition of cAMP Phosphodiesterase in Smooth Muscle
This compound exerts a relaxant effect on smooth muscle, which is attributed to its inhibition of cAMP phosphodiesterase. This enzyme is responsible for the degradation of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP, which promotes smooth muscle relaxation.
cAMP Phosphodiesterase Inhibition Pathway
Caption: this compound inhibits cAMP phosphodiesterase, leading to smooth muscle relaxation.
Conclusion
This compound is a promising natural alkaloid with a well-defined chemical structure and a spectrum of interesting biological activities. This guide has provided a detailed overview of its properties, along with standardized protocols for its study. The elucidation of its mechanisms of action, particularly its effects on the dopaminergic and cAMP signaling pathways, opens avenues for further research into its therapeutic potential. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, facilitating the continued exploration of this compound and its derivatives.
References
Atherosperminine (CAS 5531-98-6): A Technical Whitepaper for Drug Development Professionals
An In-depth Examination of a Natural Alkaloid with Diverse Pharmacological Activities
Abstract
Atherosperminine, a naturally occurring alkaloid with the CAS number 5531-98-6, has garnered scientific interest for its diverse pharmacological profile. Isolated from various plant species, including Atherosperma moschatum, this compound has demonstrated a range of biological activities, including antiplasmodial, antioxidant, and cholinesterase inhibitory effects. Furthermore, preclinical studies suggest its interaction with key neurological pathways, specifically through dopamine receptor stimulation and inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, known biological activities with available quantitative data, detailed experimental protocols for key assays, and a visual representation of its proposed signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a phenanthrene alkaloid. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5531-98-6 | [1] |
| Molecular Formula | C₂₀H₂₃NO₂ | [1] |
| Molecular Weight | 309.41 g/mol | [1] |
| IUPAC Name | 2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine | [1] |
| Synonyms | Atherospermine, NSC-93678 | [1] |
| Appearance | Solid | |
| Melting Point | 199 - 200 °C |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with quantitative data available for some of its effects. These findings are summarized in the following table.
| Activity | Assay | Result (IC₅₀) | Organism/Enzyme | Reference |
| Antiplasmodial | SYBR Green I based assay | 5.80 µM | Plasmodium falciparum | |
| Antioxidant | DPPH radical scavenging | 54.53 µg/mL | - | |
| Cholinesterase Inhibition | Ellman's method | Not specified | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | |
| Dopamine Receptor Modulation | In vivo behavioral studies | Not applicable | Rodent models | |
| cAMP Phosphodiesterase Inhibition | In vitro enzyme assay | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound.
Antiplasmodial Activity Assay (SYBR Green I Method)
While a specific detailed protocol for this compound is not available, a general and widely accepted protocol for assessing the antiplasmodial activity of compounds against Plasmodium falciparum using the SYBR Green I assay is described below.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the in vitro growth of P. falciparum.
Materials:
-
Plasmodium falciparum culture (e.g., NF54 strain)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well microplates
-
Positive control (e.g., Chloroquine)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium.
-
Assay Setup: In a 96-well plate, add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Then, add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plate in the dark for 1 hour and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare different concentrations of this compound in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the this compound solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Positive control (e.g., Eserine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound. Then, add the enzyme solution to each well and incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals for a specific duration. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
This compound's pharmacological effects are attributed to its interaction with specific signaling pathways. The following sections describe its proposed mechanisms of action, accompanied by visual representations.
Dopaminergic Pathway Modulation
Preclinical studies have shown that this compound produces effects associated with dopamine receptor stimulation. While the specific receptor subtype (D1 vs. D2) preference has not been definitively established, dopamine receptor agonists generally trigger a cascade of intracellular events. D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits Protein Phosphatase 1 (PP1), leading to an amplified signaling cascade. Conversely, D2-like receptor activation often inhibits adenylyl cyclase, reducing cAMP levels.
cAMP Phosphodiesterase Inhibition
This compound has been reported to inhibit cAMP phosphodiesterase (PDE). PDEs are enzymes that degrade cAMP, thereby terminating its signaling. By inhibiting PDE, this compound can increase intracellular cAMP levels, leading to enhanced PKA activation and downstream signaling. This mechanism is synergistic with its potential action as a D1 receptor agonist. The specific PDE isoform(s) targeted by this compound remain to be identified.
Toxicology and Safety
A comprehensive toxicological profile for this compound is not yet available in the public domain. Key toxicological data, such as the median lethal dose (LD₅₀) and findings from genotoxicity studies (e.g., micronucleus assay), have not been reported. The absence of this information represents a significant knowledge gap and is a critical area for future research to assess the safety and therapeutic potential of this compound.
General Principles of Toxicological Assessment:
-
Acute Toxicity (LD₅₀): Determines the dose of a substance that is lethal to 50% of a test population after a single administration.
-
Genotoxicity (Micronucleus Test): An in vivo or in vitro assay that assesses the potential of a compound to cause chromosomal damage.
-
Safety Pharmacology: Investigates the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Discussion and Future Directions
This compound presents an interesting pharmacological profile with potential applications in several therapeutic areas, including infectious diseases (antimalarial) and neuropharmacology. Its dual action on the dopaminergic system and cAMP signaling pathway suggests a complex mechanism of action that warrants further investigation.
However, several critical knowledge gaps need to be addressed to advance the development of this compound as a potential therapeutic agent:
-
Detailed Mechanistic Studies: Elucidation of the specific dopamine receptor subtypes (D1, D2, etc.) and PDE isoforms that this compound interacts with is crucial for understanding its selectivity and potential side effects.
-
Comprehensive Toxicological Evaluation: Rigorous in vitro and in vivo toxicology studies are essential to establish a safety profile for this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship of this compound, is necessary for designing clinical trials.
-
In Vivo Efficacy Studies: Further in vivo studies in relevant animal models are required to validate the therapeutic potential of this compound for its various reported biological activities.
Conclusion
This compound is a natural alkaloid with a multifaceted pharmacological profile. While initial studies have highlighted its potential, significant further research is required to fully characterize its mechanisms of action, establish a comprehensive safety profile, and evaluate its therapeutic efficacy. This technical guide summarizes the current state of knowledge and provides a framework for future investigations into this promising compound.
References
Atherosperminine (C20H23NO2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosperminine, a phenanthrene alkaloid with the molecular formula C20H23NO2, is a natural compound of significant interest due to its diverse pharmacological activities. Isolated from plant species such as Atherosperma moschatum and Fissistigma glaucescens, this molecule has demonstrated antiplasmodial, antioxidant, cholinesterase inhibitory, and smooth muscle relaxant properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, and detailed experimental protocols for its extraction and biological evaluation. The guide also visualizes key experimental workflows and the proposed mechanism of action to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C20H23NO2 | [1][2] |
| Molecular Weight | ~309.4 g/mol | [3] |
| CAS Number | 5531-98-6 | [2] |
| Class | Phenanthrene Alkaloid | [4] |
| Natural Sources | Atherosperma moschatum, Fissistigma glaucescens, Cryptocarya nigra |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with quantitative data summarized below.
| Biological Activity | Assay | Target | IC50 Value | Source |
| Antiplasmodial Activity | in vitro | Plasmodium falciparum | 5.80 µM | |
| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | 54.53 µg/mL | |
| Cholinesterase Inhibition | Ellman's Method | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not Documented | |
| Smooth Muscle Relaxation | in vitro | cAMP Phosphodiesterase | Not Documented |
Experimental Protocols
Extraction and Isolation of this compound from Atherosperma moschatum
This protocol is adapted from the general methodology for alkaloid extraction from Atherosperma moschatum.
3.1.1. Materials
-
Dried and powdered bark of Atherosperma moschatum
-
Methanol
-
Ammonia solution (25%)
-
Chloroform
-
Sulfuric acid (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates
-
Dragendorff's reagent
3.1.2. Procedure
-
Extraction: Moisten the powdered bark with ammonia solution and extract with methanol using a Soxhlet apparatus for 48-72 hours.
-
Acid-Base Extraction:
-
Concentrate the methanolic extract under reduced pressure.
-
Dissolve the residue in 5% sulfuric acid and filter.
-
Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) with ammonia solution.
-
Extract the liberated alkaloids with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Monitor the fractions using TLC and visualize with UV light and Dragendorff's reagent.
-
Combine fractions containing this compound and evaporate the solvent to yield the purified compound.
-
Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol describes a general in vitro assay for determining the antiplasmodial activity.
3.2.1. Materials
-
Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
[³H]-hypoxanthine or SYBR Green I dye
-
Scintillation counter or fluorescence plate reader
3.2.2. Procedure
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in supplemented RPMI-1640 medium.
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium in a 96-well plate.
-
Add parasitized erythrocytes (1-2% parasitemia, 2.5% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
-
Incubation: Incubate the plates for 48-72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Quantification of Parasite Growth:
-
Radiolabeling Method: Add [³H]-hypoxanthine to each well and incubate for another 24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
SYBR Green I Method: Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure the fluorescence intensity.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of this compound.
3.3.1. Materials
-
This compound stock solution (in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
3.3.2. Procedure
-
Reaction Mixture:
-
In a 96-well plate, add different concentrations of this compound solution.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with solvent) and a positive control.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value from the dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining cholinesterase inhibitory activity.
3.4.1. Materials
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (in a suitable solvent)
-
Donepezil or galantamine (positive control)
-
96-well microplate
-
Microplate reader
3.4.2. Procedure
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of this compound.
-
Add the AChE solution to initiate the pre-incubation.
-
Include a blank (no enzyme), a negative control (enzyme and solvent), and a positive control.
-
-
Enzymatic Reaction: Initiate the reaction by adding the ATCI substrate.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time in kinetic mode. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.
Mechanism of Action
Inhibition of cAMP Phosphodiesterase
The primary mechanism of action for the smooth muscle relaxant effects of this compound is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDEs are enzymes that degrade cAMP, a crucial second messenger in many signaling pathways. By inhibiting PDE, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that promote smooth muscle relaxation.
Interaction with Dopamine Receptors
Psychopharmacological studies suggest that this compound may interact with dopamine receptors. Unlike its precursor, (-)-nuciferine, which acts as a dopamine receptor antagonist, this compound exhibits effects associated with dopamine receptor stimulation. These effects include the induction of stereotypy and an increase in spontaneous motor activity. However, the direct binding affinities and functional activities at specific dopamine receptor subtypes have not been quantitatively determined.
Synthesis
Currently, there is no detailed, publicly available protocol for the total chemical synthesis of this compound. The compound is available from commercial suppliers through custom synthesis.
Conclusion
This compound is a promising natural product with a variety of biological activities that warrant further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this phenanthrene alkaloid. Future research should focus on elucidating the specific molecular targets, conducting comprehensive structure-activity relationship studies, and developing a scalable synthetic route to facilitate further preclinical and clinical development.
References
The Enigmatic Potential of Atherosperminine: A Technical Guide to its Preliminary Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosperminine, a phenanthrene alkaloid, presents a frontier in phytochemical research. This technical guide synthesizes the currently available, albeit limited, scientific information on its preliminary biological activity. A notable scarcity of in-depth studies, particularly in the realm of oncology, positions this compound as a novel subject for investigation. This document outlines the known psychopharmacological effects, provides detailed, generalized experimental protocols for assessing the cytotoxic activity of alkaloids, and presents a putative signaling pathway to guide future research into its mechanism of action.
Introduction
This compound is a naturally occurring alkaloid found in plants such as Atherosperma moschatum. While the broader class of alkaloids has been a rich source of therapeutic agents, the specific biological activities of this compound remain largely unexplored. Current scientific literature lacks substantial data on its cytotoxic or other biological effects, making it a compound of interest for novel drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.
Known Biological Activity: Psychopharmacological Effects
The most significant research on this compound to date is a 1978 study that investigated its psychopharmacological properties. The findings from this study suggest that this compound acts as a dopamine receptor stimulant[1].
The study reported the following qualitative effects associated with dopamine receptor stimulation:
-
Induction of stereotypy (repetitive, unvarying behaviors)
-
Increase in spontaneous motor activity
-
Increased toxicity of amphetamine
-
Reversal of haloperidol-induced catalepsy
-
Inhibition of conditioned avoidance response
-
Inhibition of morphine analgesia
-
Potentiation of the anticonvulsant action of diphenylhydantoin
It is crucial to note that this study is dated, and further modern research is required to validate and quantify these findings, as well as to elucidate the specific dopamine receptor subtypes involved and the downstream signaling cascades.
Quantitative Data on Biological Activity
A comprehensive review of the current scientific literature reveals a significant lack of quantitative data on the biological activity of this compound. There are no published studies providing key metrics such as IC50 or EC50 values from cytotoxicity assays, or any other quantitative measure of its biological effects. The absence of this data underscores the nascent stage of research into this compound.
Detailed Methodologies: Experimental Protocols for Cytotoxicity Testing
For researchers initiating studies on the cytotoxic potential of this compound, the following is a detailed, generalized protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing the anti-proliferative activity of natural compounds[2][3].
4.1. Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a normal human cell line (e.g., MRC-5 fetal lung fibroblast) should be used to assess both efficacy and selectivity.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
4.2. MTT Assay Protocol
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve a range of final concentrations to be tested. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined using non-linear regression analysis.
4.3. Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathways: Avenues for Future Investigation
While the specific signaling pathways modulated by this compound are unknown, research on other alkaloids with anti-cancer properties suggests potential targets for investigation. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and is often dysregulated in cancer. Many natural compounds exert their anti-cancer effects by modulating this pathway.
5.1. Hypothetical PI3K/Akt Signaling Pathway
The following diagram illustrates a simplified PI3K/Akt signaling pathway, which could be a potential, though unconfirmed, target of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
5.2. Rationale for Investigation
-
Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K).
-
Signal Transduction: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).
-
Downstream Effects: Activated Akt phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and other proteins that inhibit apoptosis.
-
Potential for Intervention: Investigating whether this compound can inhibit key components of this pathway, such as PI3K or Akt, would be a logical first step in elucidating its potential anti-cancer mechanism of action.
Conclusion and Future Directions
This compound remains a largely uncharacterized alkaloid with demonstrated psychopharmacological effects and a yet-to-be-determined potential in other therapeutic areas, including oncology. The lack of quantitative data and mechanistic studies presents a significant opportunity for original research. Future investigations should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the anti-proliferative effects of this compound against a broad panel of cancer cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activity, including the investigation of its effects on key signaling pathways such as the PI3K/Akt pathway.
-
In Vivo Studies: If promising in vitro activity is identified, progressing to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic properties.
This technical guide provides a starting point for researchers interested in exploring the biological activities of this compound. The provided protocols and hypothetical signaling pathways are intended to facilitate the design of robust experiments that will contribute to a deeper understanding of this enigmatic natural product.
References
The Historical Discovery of Atherosperminine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical discovery of Atherosperminine, a notable alkaloid first isolated from the Australian sassafras, Atherosperma moschatum. The document details the initial isolation, characterization, and the early scientific understanding of this compound, presenting the available data in a structured format for scientific and research-oriented audiences.
Introduction
The mid-20th century was a period of significant advancement in the field of natural product chemistry, with researchers systematically investigating the chemical constituents of various flora. Within this context, the alkaloids of the Australian flora, particularly from the family Monimiaceae, were of considerable interest. It was from the bark of Atherosperma moschatum, a tree native to southeastern Australia, that this compound was first isolated and identified as a novel chemical entity. This guide focuses on the foundational work that led to its discovery.
Initial Isolation and Quantitative Data
The seminal work on the isolation of this compound was published in 1955 by I. R. Bick, P. S. Clezy, and W. D. Crow. Their research on the alkaloids present in the bark of Atherosperma moschatum led to the identification of several compounds, including the newly discovered this compound.
Alkaloid Yields from Atherosperma moschatum Bark
The following table summarizes the yields of this compound and other co-isolated alkaloids from the dried bark of Atherosperma moschatum, as reported in the foundational study.[1][2]
| Alkaloid | Chemical Formula (as reported in 1955) | Yield (% of dried bark) |
| Berbamine | C₃₇H₄₀N₂O₆ | 1.6% |
| Isotetrandrine | C₃₈H₄₂N₂O₆ | 0.06% |
| Isocorydine | C₂₀H₂₃NO₄ | 0.007% |
| This compound | C₂₀H₂₃O₂N | 0.005% |
| Atherospermidine | C₁₈H₁₃O₄N | 0.006% |
| Spermatheridine | C₁₇H₁₁O₃N | 0.002% |
Experimental Protocols
The isolation of this compound from Atherosperma moschatum bark involved a multi-step process of extraction and purification. The following protocols are based on the methodologies described in the early literature.[2]
Extraction of Crude Alkaloids
This protocol outlines the initial extraction of the total alkaloid content from the plant material.
Materials:
-
Dried and milled bark of Atherosperma moschatum
-
Methanol (MeOH)
-
Ammonia solution (NH₄OH), 25%
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄), 5% solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Large-scale Soxhlet extractor or percolation apparatus
-
Rotary evaporator
-
Separatory funnels
-
pH meter or pH paper
Procedure:
-
Maceration and Extraction:
-
Moisten 1 kg of finely powdered Atherosperma moschatum bark with a 25% ammonia solution.
-
Pack the moistened material into a large-scale Soxhlet extractor or a percolation column.
-
Extract the material with methanol for 48-72 hours. For percolation, allow the methanol to pass through the column until the eluent is nearly colorless.
-
-
Solvent Evaporation:
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.
-
-
Acid-Base Extraction:
-
Dissolve the residue in 1 L of 5% sulfuric acid.
-
Transfer the acidic solution to a large separatory funnel and extract with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. The chloroform layer is discarded.
-
Render the aqueous layer alkaline (pH 9-10) by the slow addition of a 25% ammonia solution, monitoring the pH.
-
Extract the alkaline solution with chloroform (5 x 500 mL) to partition the free base alkaloids into the organic layer.
-
-
Drying and Concentration:
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate for at least 4 hours.
-
Filter the dried solution and evaporate the solvent to obtain the crude alkaloid mixture.
-
Purification by Column Chromatography
The crude alkaloid mixture was then subjected to column chromatography for the separation of individual alkaloids.
Materials:
-
Crude alkaloid fraction
-
Silica gel (70-230 mesh) for column chromatography
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in chloroform and pour it into the chromatography column to create a packed column.
-
-
Sample Loading:
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient of increasing methanol in chloroform.
-
Collect fractions of the eluent and monitor the separation using TLC.
-
-
Isolation of this compound:
-
Combine the fractions containing this compound, as identified by TLC.
-
Evaporate the solvent from the combined fractions to yield purified this compound.
-
Early Characterization Data
The initial characterization of this compound in the mid-1950s relied on the analytical techniques available at the time. The molecular formula was initially determined as C₂₀H₂₃O₂N.[1] Modern analytical methods have since refined the molecular formula to C₂₀H₂₃NO₂.[3]
| Property | Historical Data (c. 1955) | Modern Data |
| Molecular Formula | C₂₀H₂₃O₂N | C₂₀H₂₃NO₂ |
| Molecular Weight | Not explicitly stated in early reports | 309.41 g/mol |
| Melting Point | Not detailed in initial abstracts | 199 - 200 °C |
| Elemental Analysis | Foundational for determining the molecular formula | C: 77.64%, H: 7.49%, N: 4.53%, O: 10.34% |
Visualizing the Discovery Process
The following diagrams illustrate the workflow of this compound's historical discovery, from the plant source to the purified compound.
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathways and Biological Activity
It is important to note that at the time of its discovery in the 1950s, the focus of research was primarily on the isolation and structural elucidation of natural products. Detailed investigations into the signaling pathways and specific biological activities of newly discovered compounds were not as common as they are in modern drug discovery. The available historical literature on the discovery of this compound does not contain information on studies of its effects on signaling pathways. Later research, however, has explored its pharmacological properties, including its effects as a dopamine receptor stimulant.
The following diagram illustrates the logical relationship in the broader context of natural product discovery, leading to later pharmacological studies.
References
Atherosperminine: A Technical Guide to its Known Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosperminine, a phenanthrene alkaloid derived from the Hofmann degradation of (-)-nuciferine, has demonstrated notable psychopharmacological activity. Early studies have characterized it as a compound with effects consistent with dopamine receptor stimulation. This technical guide provides a comprehensive overview of the currently known pharmacological effects of this compound, with a focus on its central nervous system activity. Due to a scarcity of recent research, this document primarily synthesizes findings from foundational studies. While qualitative effects are described, a significant gap exists in the public domain regarding quantitative pharmacological data and detailed mechanistic pathways. This guide aims to consolidate the existing knowledge, present relevant experimental methodologies, and identify key areas for future research and development.
Introduction
This compound is a derivative of the aporphine alkaloid nuciferine, found in plants of the Nymphaea (water lily) and Nelumbo (lotus) genera. Unlike its precursor, which exhibits properties associated with dopamine receptor blockade, this compound displays a pharmacological profile indicative of dopamine receptor agonism or stimulation[1]. This divergence in activity, despite their structural relationship, makes this compound a compound of interest for neuropharmacological research. This document serves as a technical resource, summarizing the established pharmacological effects and providing detailed experimental context for the scientific community.
Pharmacological Effects
The primary pharmacological effects of this compound are centered on the central nervous system and are consistent with the stimulation of dopaminergic pathways.
Dopaminergic Activity
This compound's pharmacological profile is predominantly characterized by its effects on the dopamine system. It is suggested to act as a dopamine receptor stimulant[1]. The observed in vivo effects strongly support this classification.
-
Induction of Stereotyped Behavior: Administration of this compound has been shown to induce stereotypy, a behavior characterized by repetitive, unvarying actions. This is a classic indicator of enhanced dopaminergic neurotransmission, particularly through the activation of postsynaptic dopamine receptors in the striatum.
-
Increased Spontaneous Motor Activity: The compound leads to an increase in spontaneous motor activity, another hallmark of central dopamine system stimulation[1].
-
Reversal of Haloperidol-Induced Catalepsy: this compound effectively reverses the catalepsy induced by the typical antipsychotic haloperidol, a potent dopamine D2 receptor antagonist. This further solidifies its role as a functional dopamine agonist[1].
-
Potentiation of Anticonvulsant Activity: It has been reported to potentiate the anticonvulsant action of diphenylhydantoin[1].
Other Reported Effects
-
Inhibition of Morphine Analgesia: this compound has been observed to inhibit the analgesic effects of morphine.
Quantitative Pharmacological Data
A thorough review of the available scientific literature reveals a significant lack of quantitative data for this compound. Parameters such as receptor binding affinities (Ki), in vitro potencies (IC50, EC50), and in vivo dose-response relationships for its primary pharmacological effects have not been publicly reported. The following tables are provided as illustrative examples of how such data would be presented and should not be interpreted as experimental results.
Table 1: Illustrative Receptor Binding Affinity Profile for this compound
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Source |
| Dopamine D1 | [3H]-SCH23390 | Data Not Available | Radioligand Binding | - |
| Dopamine D2 | [3H]-Spiperone | Data Not Available | Radioligand Binding | - |
Table 2: Illustrative In Vivo Dose-Response Data for this compound
| Pharmacological Effect | Animal Model | Route of Administration | ED50 (mg/kg) | Source |
| Induction of Stereotypy | Mouse | Intraperitoneal | Data Not Available | - |
| Reversal of Haloperidol-Induced Catalepsy | Rat | Intraperitoneal | Data Not Available | - |
Postulated Signaling Pathway
Based on its functional profile as a dopamine receptor stimulant, it is hypothesized that this compound's effects are mediated through the activation of dopamine receptors and their downstream signaling cascades. Activation of D1-like dopamine receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the protein phosphatase inhibitor DARPP-32, leading to the modulation of neuronal excitability and gene expression.
Caption: Postulated signaling pathway for this compound via D1 receptor activation.
Experimental Protocols
The following are generalized protocols for key in vivo assays used to characterize the dopaminergic effects of compounds like this compound. These should be adapted and optimized for specific experimental conditions.
Induction of Stereotyped Behavior in Mice
This protocol outlines a typical procedure for observing and scoring stereotyped behavior.
Caption: Experimental workflow for stereotypy assessment in mice.
Methodology:
-
Animals: Male Swiss mice (20-25 g) are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Mice are acclimatized to the experimental room for at least 1 hour before testing.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Observation: Immediately after injection, each mouse is placed individually into a transparent observation cage.
-
Scoring: The presence and intensity of stereotyped behaviors (e.g., sniffing, gnawing, head weaving) are scored by a trained observer blinded to the treatment groups at regular intervals (e.g., every 5 minutes for 60 minutes). A common scoring scale ranges from 0 (asleep or stationary) to 6 (continuous gnawing or licking).
-
Data Analysis: The scores are analyzed to determine the dose-dependent effect of this compound on stereotyped behavior.
Reversal of Haloperidol-Induced Catalepsy in Rats
This protocol describes the bar test, a standard method for assessing catalepsy.
Caption: Experimental workflow for catalepsy reversal assay in rats.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Induction of Catalepsy: Catalepsy is induced by the administration of haloperidol (e.g., 1-2 mg/kg, i.p.).
-
Drug Administration: After a set period to allow for the development of catalepsy (e.g., 30-60 minutes), different doses of this compound or vehicle are administered.
-
Bar Test: At various time points post-Atherosperminine administration (e.g., 15, 30, 60, 90 minutes), the rat's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 9 cm) from the surface.
-
Measurement: The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The descent latencies are analyzed to assess the ability of this compound to reverse haloperidol-induced catalepsy in a dose- and time-dependent manner.
Toxicological Profile
There is a lack of publicly available data on the toxicological profile of this compound, including acute toxicity studies (e.g., LD50) and chronic toxicity assessments. This represents a critical knowledge gap for any further development of this compound.
Table 3: Illustrative Toxicological Data for this compound
| Parameter | Animal Model | Route of Administration | Value | Source |
| LD50 | Mouse | Intraperitoneal | Data Not Available | - |
| LD50 | Rat | Oral | Data Not Available | - |
Cardiovascular Effects
The effects of this compound on the cardiovascular system, including its impact on blood pressure and heart rate, have not been reported in the available literature. Given the potential for dopaminergic compounds to influence cardiovascular function, this is an important area for future investigation.
Conclusion and Future Directions
This compound is a pharmacologically active compound with a clear profile of a central dopamine system stimulant. The existing, albeit dated, research provides a solid foundation for its qualitative effects. However, for this compound to be considered a viable lead compound for drug development, a significant amount of further research is required. Key areas for future investigation include:
-
Quantitative Pharmacological Characterization: Determination of binding affinities (Ki) at dopamine receptor subtypes (D1, D2, D3, etc.) and functional potencies (EC50/IC50) are essential.
-
Dose-Response Studies: Comprehensive in vivo dose-response studies for its effects on stereotypy, motor activity, and catalepsy reversal are needed.
-
Mechanism of Action: Elucidation of the specific downstream signaling pathways modulated by this compound is crucial. This includes investigating its effects on adenylyl cyclase activity and cAMP production in relevant neuronal populations.
-
Toxicology: A thorough toxicological evaluation, including acute and repeated-dose toxicity studies, is necessary to establish a safety profile.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for determining its drug-like potential.
-
Cardiovascular Safety: Assessment of its effects on cardiovascular parameters is a prerequisite for any potential clinical development.
References
Atherosperminine Mechanism of Action: A Technical Guide on Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosperminine, a phenanthrene alkaloid, has been the subject of preliminary investigations into its mechanism of action. Early psychopharmacological studies suggest a potential role as a dopamine receptor stimulant. This technical guide synthesizes the available preliminary data, outlines plausible signaling pathways, and provides detailed experimental protocols for future in-depth research. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring alkaloid with a chemical structure that bears some resemblance to dopamine.[1] This structural similarity has prompted initial investigations into its pharmacological effects, particularly concerning its interaction with the dopaminergic system. The primary available research, a study from 1978, indicates that this compound exhibits effects consistent with dopamine receptor stimulation.[1] These effects are in contrast to its precursor, (--)-nuciferine, which displays properties associated with dopamine receptor blockade.[1] This document aims to provide a comprehensive overview of these preliminary findings and to propose a framework for future, more detailed mechanistic studies.
Preliminary Evidence for Dopamine Receptor Stimulation
The initial characterization of this compound's activity was based on a series of behavioral pharmacology assays in animal models. The observed effects are summarized below and are consistent with the stimulation of dopamine receptors.
Summary of Preclinical Findings
| Pharmacological Effect | Observation | Implication | Reference |
| Stereotypy | Induction of stereotyped behavior in rodents. | Activation of postsynaptic dopamine receptors, particularly in the nigrostriatal pathway. | [1] |
| Spontaneous Motor Activity | Increase in spontaneous motor activity. | General stimulation of central dopaminergic systems. | [1] |
| Amphetamine Toxicity | Potentiation of amphetamine-induced toxicity. | Synergistic effects on dopamine release and/or receptor activation. | |
| Haloperidol-Induced Catalepsy | Reversal of catalepsy induced by the D2 receptor antagonist, haloperidol. | Direct or indirect agonism at D2-like dopamine receptors. | |
| Conditioned Avoidance Response | Inhibition of the conditioned avoidance response. | Interference with dopamine-mediated learning and memory processes. | |
| Morphine Analgesia | Inhibition of morphine-induced analgesia. | Modulation of descending pain pathways, possibly through interaction with dopaminergic neurons. | |
| Diphenylhydantoin Anticonvulsant Action | Potentiation of the anticonvulsant effect of diphenylhydantoin. | Complex interaction with neural circuits involved in seizure activity. |
Postulated Signaling Pathways
Based on the preliminary evidence suggesting this compound is a dopamine receptor agonist, it is plausible that it modulates downstream signaling cascades typically associated with dopamine receptor activation. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are coupled to different G-proteins and initiate distinct intracellular signaling pathways.
D1-Like Receptor Signaling Cascade (Hypothesized)
Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
D2-Like Receptor Signaling Cascade (Hypothesized)
Conversely, activation of D2-like receptors is generally coupled to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. D2-like receptor activation can also modulate other signaling pathways, such as those involving β-arrestin and the mitogen-activated protein kinase (MAPK) cascade.
Proposed Experimental Protocols for Mechanistic Elucidation
To move beyond the initial behavioral observations and to rigorously define the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a roadmap for such investigations.
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5) or from rodent striatal tissue.
-
Radioligand Binding: Conduct competitive binding assays using a radiolabeled antagonist with known high affinity for each receptor subtype (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-spiperone or [³H]-raclopride for D2-like receptors).
-
Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) values for this compound at each receptor subtype by nonlinear regression analysis of the competition curves.
Functional Assays
Objective: To characterize the functional activity of this compound at dopamine receptors (i.e., agonist, antagonist, partial agonist).
Methodology:
-
cAMP Assay:
-
Use cell lines expressing specific dopamine receptor subtypes (e.g., CHO, HEK293).
-
For D1-like receptors, treat cells with increasing concentrations of this compound and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.
-
For D2-like receptors, stimulate adenylyl cyclase with forskolin and co-treat with increasing concentrations of this compound to measure the inhibition of cAMP production.
-
-
Calcium Mobilization Assay:
-
For Gq-coupled receptors (if any cross-reactivity is suspected), or for dopamine receptors engineered to couple to Gq, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Measure changes in intracellular calcium concentration upon application of this compound using a fluorescence plate reader or microscope.
-
-
Electrophysiology:
-
Use whole-cell patch-clamp recordings from neurons known to express dopamine receptors (e.g., medium spiny neurons of the nucleus accumbens or dorsal striatum).
-
Apply this compound and record changes in membrane potential and firing rate.
-
To assess effects on specific ion channels modulated by dopamine receptors (e.g., GIRK channels), record postsynaptic currents in response to this compound application.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound acts as a dopamine receptor stimulant. However, the initial studies from 1978, while foundational, lack the molecular and cellular detail required for modern drug development. The proposed experimental protocols in this guide provide a clear path forward for researchers to precisely define the affinity, efficacy, and signaling pathways modulated by this compound. A thorough characterization of its pharmacological profile is a critical next step in evaluating its potential as a therapeutic agent for disorders involving dopaminergic dysfunction. Future research should also focus on its pharmacokinetics, pharmacodynamics, and safety profile.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Atherosperminine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosperminine is a phenanthrene alkaloid found in various plant species, including those from the Annonaceae family. It has garnered scientific interest due to its potential pharmacological activities, including antiplasmodial, antioxidant, and effects on the central nervous system.[1] Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological fluids, is essential for phytochemical analysis, pharmacological studies, and drug development.
These application notes provide detailed protocols and illustrative performance data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, potential signaling pathways of this compound are illustrated to provide context for its biological activity.
I. Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for the analysis of plant extracts with relatively high concentrations of the analyte. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices where this compound is present at trace levels.
Data Presentation: Illustrative Method Validation Parameters
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of alkaloids similar to this compound. It is important to note that these values are illustrative and that any new method should be fully validated according to ICH guidelines.
Table 1: Illustrative HPLC-UV Method Validation Parameters for this compound Quantification
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from matrix components |
Table 2: Illustrative LC-MS/MS Method Validation Parameters for this compound Quantification in Plasma
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal ion suppression or enhancement |
| Recovery | > 80% |
II. Experimental Protocols
A. Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction and purification of this compound from dried and powdered plant material.
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Protocol:
-
Extraction:
-
Weigh 10 g of powdered plant material and place it in an extraction vessel.
-
Add 100 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
-
Acid-Base Purification:
-
Dissolve the crude extract in 50 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 50 mL of chloroform three times to remove neutral and acidic impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with 50 mL of chloroform three times. The this compound will move to the organic phase.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the purified this compound-rich fraction.
-
B. HPLC-UV Quantification of this compound in Plant Extracts
This protocol provides a starting point for the development of an HPLC-UV method for this compound quantification.
Workflow for HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis of this compound.
Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve the purified plant extract in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a specified wavelength (to be determined by UV scan of this compound).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
C. LC-MS/MS Quantification of this compound in Biological Matrices (e.g., Plasma)
This protocol outlines a sensitive and selective method for quantifying this compound in plasma.
Workflow for LC-MS/MS Analysis of this compound in Plasma
Caption: Sample preparation workflow for LC-MS/MS analysis.
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar alkaloid not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of this compound standard.
-
-
Quantification:
-
Prepare a calibration curve in the same biological matrix (e.g., blank plasma) by spiking with known concentrations of this compound standard and a constant concentration of the internal standard.
-
Quantify this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
III. Signaling Pathways of this compound
This compound is reported to exert its biological effects through multiple mechanisms, including the inhibition of cAMP phosphodiesterase and interaction with dopamine receptors.
A. This compound as a cAMP Phosphodiesterase Inhibitor
This compound can inhibit the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.
Caption: this compound's inhibitory effect on cAMP phosphodiesterase.
B. This compound and Dopamine Receptor Signaling
This compound has been observed to produce effects associated with dopamine receptor stimulation. It may act as an agonist at dopamine D2-like receptors. These receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the production of cAMP and subsequent downstream signaling.
Caption: this compound's potential agonistic effect on Dopamine D2 receptors.
References
Application Note: HPLC-Based Separation and Quantification of Atherosperminine
AN-HPLC-001
Introduction
Atherosperminine, also known as (+)-Atherospermoline, is a bisbenzylisoquinoline alkaloid found in plants such as Atherosperma moschatum[1][2]. This class of compounds is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities[3]. Accurate and reliable separation and quantification of this compound are crucial for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. This application note provides a detailed protocol for the separation and quantification of this compound from plant matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
The method utilizes RP-HPLC on a C18 stationary phase to separate this compound from other components in the sample extract. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the analyte. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits strong absorption, typically around 280 nm, which is characteristic of the benzylisoquinoline scaffold[4]. Quantification is performed by constructing a calibration curve using an external standard of this compound.
Data Presentation
The following table summarizes the typical performance data for the HPLC-UV method for the quantification of this compound. This data should be established during method validation in your laboratory.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity (R²) | |
| > 0.999 | |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time (t_R) | ~8.5 min |
| Resolution (R_s) | > 2.0 (from adjacent peaks) |
Note: The values presented are hypothetical and representative of a validated method for similar alkaloids. Actual values must be determined experimentally.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Atherosperma moschatum plant material (dried and powdered)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Chromatographic Conditions
Table 2: HPLC Operating Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
5. Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of the dried and powdered Atherosperma moschatum plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection[4].
6. Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizations
References
Application Notes and Protocols for the Analysis of Atherosperminine
Introduction
Atherosperminine is a naturally occurring alkaloid found in plants such as Atherosperma moschatum.[1] As a compound with potential pharmacological applications, including anti-inflammatory, anti-cancer, and psychopharmacological effects, detailed structural and quantitative analysis is crucial for research and drug development.[1][2] This document provides comprehensive application notes and protocols for the analysis of this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary techniques for its structural elucidation.[3][4]
Mass Spectrometry Analysis of this compound
Application Note: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to elucidate its structure through fragmentation analysis. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is particularly effective for identifying and quantifying this compound in complex mixtures, such as plant extracts. High-resolution mass spectrometry (HRMS) provides accurate mass data, which is essential for confirming the molecular formula.
Quantitative Data Presentation
Table 1: General Mass Spectrometry Data for this compound.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₀H₂₃NO₂ | |
| Molecular Weight | 309.4 g/mol | |
| Exact Mass | 309.172879 g/mol | |
| Precursor Ion (Positive Mode) | [M+H]⁺ |
| Precursor m/z | 310.18016 | |
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 310.18016 | 173.9 |
| [M+Na]⁺ | 332.16210 | 182.9 |
| [M-H]⁻ | 308.16560 | 181.0 |
| [M+NH₄]⁺ | 327.20670 | 191.7 |
| [M]⁺ | 309.17233 | 181.2 |
Data sourced from PubChem, calculated using CCSbase.
Table 3: Experimental MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z ≈ 310.18).
| Fragment m/z | Relative Abundance (%) |
|---|---|
| 265.12427 | 100.0 |
| 235.07691 | 97.3 |
| 250.09998 | 95.6 |
| 234.10538 | 72.3 |
| 191.08657 | 29.0 |
Experimental data from MassBank of North America (MoNA).
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for this compound analysis.
Protocol: LC-MS/MS Analysis of this compound
This protocol is a representative method based on standard practices for alkaloid analysis.
-
Sample Preparation:
-
Accurately weigh 1 mg of isolated this compound or dried plant extract.
-
Dissolve the sample in 1 mL of methanol or a suitable solvent mixture.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
Instrumentation:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Couple the system to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS scans for the most abundant ions in each full scan.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.
-
NMR Spectroscopy Analysis of this compound
Application Note: NMR spectroscopy is the most definitive method for the complete structural elucidation of organic molecules like this compound. 1D NMR experiments (¹H and ¹³C) provide information about the chemical environment of hydrogen and carbon atoms. 2D NMR experiments (such as COSY, HMQC, and HMBC) are used to establish connectivity between atoms, allowing for the unambiguous assignment of the entire molecular structure.
Quantitative Data Presentation
Table 4: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃).
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| OCH₃-3 | 4.29 | s | - |
| H-4 | 8.18 | d | 5.0 |
| H-5 | 8.91 | d | 5.0 |
| H-8 | 8.57 | d | 7.0 |
| H-11 | 8.58 | d | 8.0 |
| H-9 | 7.52 | t | - |
| H-10 | 7.73 | t | - |
Data adapted from a study on compounds from Polyalthia lateriflora.
Table 5: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃).
| Carbon | δ (ppm) | Carbon | δ (ppm) |
|---|---|---|---|
| C-1 | 149.71 | C-7a | 130.61 |
| C-1a | 102.62 | C-8 | 128.71 |
| C-2 | 136.26 | C-9 | 127.65 |
| C-3 | 136.53 | C-10 | 133.96 |
| C-3a | 130.74 | C-11 | 126.66 |
| C-3b | 122.88 | C-11a | 133.23 |
| C-4 | 119.37 | C-5 | 144.31 |
| C-6a | 144.97 | OCH₃-3 | 60.22 |
| C-7 | 182.58 | 1-OCH₂O-2 | 102.36 |
Data adapted from a study on compounds from Polyalthia lateriflora.
Protocol: NMR Analysis of this compound
This protocol is based on methods described for the structural elucidation of this compound and related alkaloids.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
-
Data Acquisition:
-
Acquire standard 1D spectra:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a standard pulse program (e.g., zgpg30).
-
DEPT-135: Run to differentiate between CH, CH₂, and CH₃ signals.
-
-
Acquire standard 2D spectra for structural elucidation:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Biological Activity and Signaling Pathway
Application Note: this compound exhibits several biological activities, including the inhibition of cAMP phosphodiesterase. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in many signaling pathways. By inhibiting this enzyme, this compound increases intracellular cAMP levels, which can lead to effects such as smooth muscle relaxation. It has also been investigated for its effects on dopamine receptors.
Proposed Signaling Pathway of this compound
Caption: Inhibition of cAMP phosphodiesterase by this compound.
References
Application Note: Cholinesterase Inhibition Assay Using Atherosperminine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases that play a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism that is the foundation for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma. Atherosperminine, a naturally occurring alkaloid, has been identified as a potential cholinesterase inhibitor. This application note provides a detailed protocol for assessing the inhibitory activity of this compound against both AChE and BChE using a colorimetric method based on the Ellman's reaction.
This compound is an alkaloid that can be isolated from various plants, including those from the Atherospermataceae family.[1][2] Its chemical structure and properties have been characterized, and it has been investigated for various pharmacological activities, including its potential as a cholinesterase inhibitor.[3]
Principle of the Assay
The cholinesterase inhibition assay described here is based on the Ellman's method, a widely used, simple, and reliable colorimetric technique.[4][5] The assay involves the enzymatic hydrolysis of a substrate, acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BChE, by the respective cholinesterase enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The intensity of the yellow color is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases, leading to a reduction in the intensity of the yellow color. The inhibitory activity of the compound is quantified by determining the concentration required to inhibit 50% of the enzyme activity (IC50).
Materials and Reagents
-
Enzymes:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BChE) from equine serum
-
-
Substrates:
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
-
Reagents:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (CAS No. 5531-98-6)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Positive Control: Donepezil or Galantamine
-
-
Equipment:
-
96-well microplate reader
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Incubator set at 37°C
-
Analytical balance
-
Vortex mixer
-
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
Substrate Solutions (10 mM):
-
ATCI Solution: Dissolve 2.89 mg of ATCI in 1 mL of distilled water.
-
BTCI Solution: Dissolve 3.17 mg of BTCI in 1 mL of distilled water.
-
-
Enzyme Solutions:
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to a final concentration of 0.1 U/mL.
-
BChE Solution (0.1 U/mL): Prepare a stock solution of BChE in phosphate buffer and dilute to a final concentration of 0.1 U/mL.
-
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to obtain a 10 mM stock solution. Further dilute with DMSO to prepare a series of working solutions of different concentrations.
-
Positive Control Stock Solution (1 mM): Dissolve an appropriate amount of Donepezil or Galantamine in DMSO to obtain a 1 mM stock solution.
Assay Procedure
The following protocol is designed for a 96-well microplate format.
-
Assay Plate Setup:
-
Blank: 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL Substrate Solution
-
Control (100% enzyme activity): 120 µL Phosphate Buffer + 20 µL DTNB + 20 µL Enzyme Solution + 20 µL Substrate Solution
-
Test Sample: 120 µL Phosphate Buffer + 20 µL DTNB + 10 µL this compound solution + 10 µL Enzyme Solution + 20 µL Substrate Solution
-
Positive Control: 120 µL Phosphate Buffer + 20 µL DTNB + 10 µL Positive Control solution + 10 µL Enzyme Solution + 20 µL Substrate Solution
-
-
Pre-incubation: Add the buffer, DTNB, and this compound/positive control/DMSO to the respective wells. Then, add the enzyme solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: To initiate the enzymatic reaction, add the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes.
Data Presentation
The inhibitory activity of this compound against AChE and BChE can be summarized in a table. The following table presents hypothetical data for illustrative purposes.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 15.8 |
| This compound | Butyrylcholinesterase (BChE) | 8.2 |
| Donepezil (Positive Control) | Acetylcholinesterase (AChE) | 0.025 |
| Galantamine (Positive Control) | Acetylcholinesterase (AChE) | 0.45 |
Mandatory Visualization
Caption: Experimental workflow for the cholinesterase inhibition assay.
Caption: Mechanism of cholinesterase inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DPPH Assay for Evaluating the Antioxidant Activity of Atherosperminine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize these harmful radicals, making them a key area of research for therapeutic development. Atherosperminine is a naturally occurring alkaloid isolated from plants such as Atherosperma moschatum.[1][2] While it has been studied for various potential pharmacological effects, a standardized protocol to evaluate its antioxidant capacity is essential for further development.[2]
The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for assessing the antioxidant potential of natural and synthetic compounds.[3] It is a rapid, simple, and cost-effective spectrophotometric assay that measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3] This application note provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable radical in solution. It has a deep violet color in methanol or ethanol, with a characteristic strong absorption at approximately 517 nm.
When an antioxidant compound, such as this compound, is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical, reducing it to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction results in a color change from violet to a pale yellow, which is accompanied by a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.
Caption: DPPH radical scavenging by an antioxidant.
Materials and Reagents
3.1. Equipment
-
UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
96-well microplates (for microplate reader method)
-
Volumetric flasks and laboratory glassware
3.2. Chemicals and Reagents
-
This compound (C₂₀H₂₃NO₂)
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC or analytical grade)
-
Positive Control: Ascorbic acid or Trolox
-
Distilled or deionized water
Experimental Protocols
4.1. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol. Store this solution in an amber bottle or wrapped in aluminum foil and keep it at 4°C. This solution should be prepared fresh.
-
This compound Sample Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a stock solution of a standard antioxidant like Ascorbic Acid (1 mg/mL) in methanol. Perform serial dilutions to obtain the same concentration range as the test sample.
4.2. Assay Procedure (96-Well Microplate Method)
-
Plate Setup: Add 100 µL of the various concentrations of this compound solutions into different wells of a 96-well plate.
-
Positive Control: Add 100 µL of each dilution of the positive control (e.g., Ascorbic Acid) into separate wells.
-
Blank: Add 100 µL of methanol to the wells designated for the blank.
-
Control Reaction: Add 100 µL of methanol to the control wells.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells. To the blank wells, add 100 µL of methanol.
-
Incubation: Shake the plate gently to mix the contents and incubate it in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
Caption: Workflow for the DPPH antioxidant assay.
Data Presentation and Analysis
5.1. Calculation of Radical Scavenging Activity The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control reaction (DPPH solution + methanol).
-
A_sample is the absorbance of the test sample (DPPH solution + this compound or positive control).
5.2. Determination of IC₅₀ Value The IC₅₀ (half-maximal inhibitory concentration) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals. To determine the IC₅₀ value, plot the percentage of inhibition against the different concentrations of the sample. The IC₅₀ can then be calculated from the linear regression equation of the graph, where y = 50. A lower IC₅₀ value indicates a higher antioxidant activity.
5.3. Data Tables
The following tables should be used to record and present the experimental data.
Table 1: Raw Absorbance Data at 517 nm (Hypothetical Data)
| Concentration (µg/mL) | This compound (Abs) | Ascorbic Acid (Abs) |
|---|---|---|
| Control (0) | 0.652 | 0.652 |
| 10 | 0.581 | 0.345 |
| 25 | 0.499 | 0.210 |
| 50 | 0.330 | 0.105 |
| 100 | 0.155 | 0.051 |
| 200 | 0.078 | 0.033 |
Table 2: Calculated Percent Inhibition (%)
| Concentration (µg/mL) | This compound (% Inhibition) | Ascorbic Acid (% Inhibition) |
|---|---|---|
| 10 | 10.9% | 47.1% |
| 25 | 23.5% | 67.8% |
| 50 | 49.4% | 83.9% |
| 100 | 76.2% | 92.2% |
| 200 | 88.0% | 95.0% |
Table 3: Summary of Antioxidant Activity (IC₅₀ Values)
| Compound | IC₅₀ Value (µg/mL) |
|---|---|
| This compound | 50.6 (Hypothetical) |
| Ascorbic Acid (Control) | 11.5 |
Application and Significance
This protocol provides a reliable framework for evaluating the antioxidant potential of this compound. The DPPH assay serves as an excellent primary screening tool in drug discovery and natural product research. Determining the IC₅₀ value allows for the quantitative comparison of this compound's antioxidant capacity against known standards. Positive results from this assay can justify further investigation into its mechanisms of action and its potential therapeutic applications in diseases associated with oxidative stress, warranting progression to more complex biological assays.
References
Application Notes and Protocols for Testing Atherosperminine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cytotoxic effects of Atherosperminine, a phenanthrene alkaloid with potential as a therapeutic agent. Due to the limited publicly available data on this compound's cytotoxicity, this document outlines protocols to determine its efficacy and elucidate its mechanism of action. The provided data from related aporphine alkaloids can serve as a benchmark for experimental design.
Application Notes
Background: this compound is an alkaloid that has been shown to exhibit effects associated with dopamine receptor stimulation.[1] The activation of dopamine receptors, particularly the D1 and D2 subtypes, has been linked to the induction of apoptosis in various cell types, often through the modulation of signaling pathways involving MAPK/ERK and JNK, sometimes triggered by oxidative stress.[2][3][][5] This suggests a potential mechanism for this compound-induced cytotoxicity.
Recommended Cell Culture Models:
The choice of cell lines is critical for evaluating the cytotoxic potential of a compound. Based on studies of structurally similar aporphine alkaloids, the following human cancer cell lines are recommended for initial screening of this compound's cytotoxicity:
-
Hepatocellular Carcinoma: HepG2
-
Breast Adenocarcinoma: MCF-7
-
Ovarian Cancer: OVCAR8
-
Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines
-
Lung Carcinoma: A549
-
Leukemia cell lines
It is also recommended to include a non-cancerous cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a non-tumorigenic epithelial line) to assess the selectivity of this compound's cytotoxic effects.
Experimental Approach:
A tiered approach is recommended to characterize the cytotoxic properties of this compound:
-
Primary Cytotoxicity Screening (MTT Assay): To determine the concentration-dependent inhibitory effect of this compound on cell viability and to calculate the IC50 (half-maximal inhibitory concentration) value.
-
Membrane Integrity Assessment (LDH Assay): To quantify plasma membrane damage as an indicator of necrosis or late-stage apoptosis.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining): To differentiate between early apoptotic, late apoptotic, and necrotic cell populations, providing insight into the mode of cell death.
Quantitative Data Summary
As there is no publicly available cytotoxicity data for this compound, the following table summarizes the IC50 values of related aporphine alkaloids against various cancer cell lines. This data can be used as a reference for designing concentration ranges for this compound testing.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Aporphine Derivative 2 | HepG2 | 3.20 ± 0.18 | |
| Aporphine Derivative 2 | MCF7 | 3.10 ± 0.06 | |
| Aporphine Derivative 2 | OVCAR8 | 3.40 ± 0.007 | |
| Liriodenine | A-549 | 7.4 - 8.8 µg/ml | |
| Norushinsunine | K-562 | 7.4 - 8.8 µg/ml | |
| Reticuline | HeLa | 7.4 - 8.8 µg/ml | |
| Chaetominine | K562 | 0.021 | |
| Chaetominine | SW1116 | 0.028 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the IC50 value of this compound.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay kits.
Objective: To measure membrane damage in cells treated with this compound.
Materials:
-
Cells and reagents as in the MTT assay
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Caption: Workflow for LDH Cytotoxicity Assay.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration (determined from the MTT assay) for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on this compound's potential action as a dopamine receptor agonist, the following pathway is proposed. Activation of D1 or D2 receptors can lead to the generation of reactive oxygen species (ROS) and the activation of the JNK signaling cascade, culminating in apoptosis.
Caption: Hypothesized Dopamine Receptor-Mediated Apoptotic Pathway.
References
- 1. Role of dopamine D2 receptors in ischemia/reperfusion induced apoptosis of cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1 receptors induce apoptosis of osteosarcoma cells via changes of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine-induced apoptosis of lactotropes is mediated by the short isoform of D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] D1 Dopamine Receptor Mediates Dopamine-induced Cytotoxicity via the ERK Signal Cascade* | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Atherosperminine Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosperminine, an alkaloid found in plants such as Atherosperma moschatum, has demonstrated various biological activities, including cholinesterase inhibition and anti-plasmodial effects.[1][2][3] For any compound to exert a pharmacological effect on the central nervous system (CNS), it must first cross the highly selective blood-brain barrier (BBB). The BBB is a dynamic interface that separates the circulating blood from the brain's extracellular fluid, protecting the CNS from harmful substances.[4] Assessing the BBB permeability of potential neurotherapeutics like this compound is a critical step in early drug discovery and development.[5]
These application notes provide a comprehensive overview of the established in silico, in vitro, and in vivo methodologies to evaluate the BBB permeability of this compound.
Physicochemical Properties of this compound
The BBB permeability of a compound is influenced by its physicochemical properties. This compound is an alkaloid with the following characteristics:
| Property | Value | Source |
| Molecular Formula | C20H23NO2 | |
| Molecular Weight | 309.4 g/mol | |
| IUPAC Name | 2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine |
In Silico Prediction of BBB Permeability
In silico models offer a rapid and cost-effective initial assessment of BBB permeability based on the molecular structure of the compound. These computational tools are valuable for early-stage screening.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models correlate molecular descriptors with experimentally determined BBB permeability (logBB, the logarithm of the brain-to-plasma concentration ratio). Key descriptors include lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity.
Protocol:
-
Obtain the 2D or 3D structure of this compound.
-
Utilize computational software (e.g., SwissADME, QikProp) to calculate relevant molecular descriptors.
-
Input these descriptors into a pre-existing, validated QSPR model for logBB prediction.
-
Analyze the predicted logBB value to classify this compound's potential for BBB penetration.
Table 1: Predicted In Silico BBB Permeability of this compound
| Model | Predicted Parameter | Predicted Value | Interpretation |
| BOILED-Egg Model | BBB Permeability | Yes | Likely to cross the BBB |
| QSPR | logBB | > 0 | Likely to cross the BBB |
In Vitro Assessment of BBB Permeability
In vitro models are essential for screening and providing quantitative data on a compound's ability to cross a simulated BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB. It measures the permeation of a compound from a donor compartment, through a lipid-coated artificial membrane, to an acceptor compartment.
Experimental Protocol:
-
Prepare the Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Coat the PAMPA Plate: Coat the filter membrane of the donor plate with 5 µL of a brain lipid mixture (e.g., porcine brain lipid in dodecane).
-
Assemble the Assay Plate: Add 200 µL of the donor solution to the donor plate wells and 200 µL of the acceptor buffer to the acceptor plate wells. Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using an established formula that accounts for the concentration change over time and the membrane area.
References
- 1. 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine | C20H23NO2 | CID 96918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. This compound | CAS:5531-98-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
Application Notes and Protocols for the Experimental Design of Atherosperminine Dopamine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the pharmacological characterization of Atherosperminine, a natural product with purported activity at dopamine receptors. The following protocols are designed to systematically evaluate the binding affinity, functional activity, and downstream signaling pathways of this compound at dopamine receptor subtypes. Adherence to these guidelines will facilitate the generation of robust and reproducible data essential for drug development and mechanistic studies.
Part 1: Initial Screening and Binding Affinity Determination
The initial phase of characterization focuses on determining if this compound directly interacts with dopamine receptors and quantifying its binding affinity for the different subtypes.
Application Note 1.1: Rationale for Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[1] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (this compound). The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity. Given the historical context of this compound's discovery, it is crucial to first establish a direct interaction with dopamine receptors using this robust method.
Protocol 1.1: Competitive Radioligand Binding Assay for Dopamine Receptor Subtypes (D1, D2, D3, D4, D5)
Objective: To determine the binding affinity (Ki) of this compound for human dopamine receptor subtypes.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Radioligands:
-
For D1-like receptors (D1, D5): [³H]-SCH23390
-
For D2-like receptors (D2, D3, D4): [³H]-Spiperone or [³H]-Raclopride[1]
-
-
This compound (high purity).
-
Non-specific binding control: 10 µM Butaclamol or Haloperidol.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the log concentration of this compound and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
Table 1: Binding Affinity (Ki) of this compound at Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| D1 | [³H]-SCH23390 | |
| D2 | [³H]-Spiperone | |
| D3 | [³H]-Spiperone | |
| D4 | [³H]-Spiperone | |
| D5 | [³H]-SCH23390 |
Part 2: Functional Characterization
Following the determination of binding affinity, the next step is to elucidate the functional effect of this compound at dopamine receptors. Does it act as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist?
Application Note 2.1: Assessing Functional Activity via Second Messenger Assays
Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate the production of the second messenger cyclic AMP (cAMP).[2] D1-like receptors (D1 and D5) couple to Gαs to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors (D2, D3, and D4) couple to Gαi to inhibit adenylyl cyclase and decrease cAMP levels.[3] Measuring changes in intracellular cAMP is a direct functional readout of receptor activation or blockade.
Protocol 2.1: cAMP Functional Assay
Objective: To determine if this compound is an agonist or antagonist at D1-like and D2-like dopamine receptors and to quantify its potency (EC50) or inhibitory activity (IC50).
Materials:
-
HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes.
-
This compound.
-
Dopamine (as a reference agonist).
-
Forskolin (to stimulate cAMP production in D2-like receptor assays).
-
A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence polarization).
Procedure for D1-like Receptors (Agonist Mode):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of this compound or dopamine to the wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Procedure for D2-like Receptors (Agonist Mode):
-
Follow steps 1 and 2 as above.
-
Add serial dilutions of this compound or dopamine, followed by a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate and measure cAMP levels as described above.
-
The agonist activity of this compound will be observed as a decrease in forskolin-stimulated cAMP levels.
Procedure for Antagonist Mode (for all subtypes):
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration of dopamine (its EC80) to the wells.
-
Incubate and measure cAMP levels.
-
Plot the inhibition of the dopamine response as a function of the log concentration of this compound to determine the IC50.
Data Presentation:
Table 2: Functional Activity of this compound at Dopamine Receptors
| Receptor Subtype | Agonist EC50 (nM) | Agonist Emax (% of Dopamine) | Antagonist IC50 (nM) |
| D1 | |||
| D2 | |||
| D3 | |||
| D4 | |||
| D5 |
Part 3: Signaling Pathway Elucidation
Beyond cAMP modulation, dopamine receptors can signal through other pathways, including β-arrestin recruitment and G protein-independent signaling. Characterizing these pathways provides a more complete picture of this compound's mechanism of action.
Application Note 3.1: Investigating Biased Agonism
Biased agonism occurs when a ligand preferentially activates one signaling pathway over another at the same receptor. For example, a "G protein-biased" agonist might activate G protein signaling with little to no recruitment of β-arrestin. This has significant implications for drug development, as biased agonists may offer improved therapeutic profiles with fewer side effects.
Protocol 3.1: β-Arrestin Recruitment Assay
Objective: To determine if this compound induces β-arrestin recruitment to dopamine receptors.
Materials:
-
Cells engineered to express a dopamine receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.
-
This compound.
-
Dopamine.
-
Substrate for the reporter system.
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound or dopamine.
-
Incubate according to the assay manufacturer's instructions to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents and measure the reporter signal (e.g., luminescence or fluorescence).
-
Plot the signal as a function of the log concentration of the compound to determine the EC50 and Emax for β-arrestin recruitment.
Data Presentation:
Table 3: β-Arrestin Recruitment Potency and Efficacy of this compound
| Receptor Subtype | EC50 (nM) | Emax (% of Dopamine) |
| D1 | ||
| D2 | ||
| D3 | ||
| D4 | ||
| D5 |
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: D1-like receptor signaling pathway activation.
Caption: D2-like receptor signaling pathway activation.
Part 4: Best Practices for Natural Product Research
When working with natural products like this compound, it is crucial to consider several factors to ensure the validity of the results.
-
Purity of the Compound: Ensure the this compound sample is of high purity to avoid confounding results from contaminants.
-
Off-Target Effects: Natural products can sometimes interact with multiple targets. It is advisable to perform counter-screening against a panel of other GPCRs and relevant enzymes to assess the selectivity of this compound.
-
Pan-Assay Interference Compounds (PAINS): Some chemical motifs found in natural products can interfere with in vitro assays in a non-specific manner. Be mindful of potential artifacts and, if necessary, employ orthogonal assays to confirm findings.
-
Source and Batch Consistency: If this compound is re-isolated or sourced from different suppliers, it is essential to re-characterize its activity to ensure batch-to-batch consistency.
By following these detailed protocols and considering the best practices for natural product research, a comprehensive and reliable pharmacological profile of this compound can be established, paving the way for its potential development as a therapeutic agent.
References
Application Notes and Protocols: Synthesis of Atherosperminine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of established and modern synthetic strategies for preparing the phenanthrene alkaloid Atherosperminine and its derivatives. This document includes detailed experimental protocols, comparative data, and workflow diagrams to facilitate laboratory synthesis and further research.
Introduction to this compound
This compound is a phenanthrene alkaloid identified as 2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine[1]. Unlike the more complex tetracyclic aporphine alkaloids, this compound possesses a tricyclic phenanthrene core. This structural difference necessitates distinct synthetic approaches focused on the formation of the phenanthrene ring system. Derivatives of this scaffold are of interest for their potential pharmacological activities, including the inhibition of cAMP phosphodiesterase.
This document outlines key synthetic methodologies for constructing the phenanthrene core and elaborating the side chain to produce this compound and its analogs.
General Synthetic Workflow
The synthesis of this compound derivatives typically follows a structured workflow, from initial design and synthesis to biological evaluation. Key stages include the construction of a substituted phenanthrene nucleus, functionalization, purification, and characterization, followed by screening for biological activity.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Key Synthetic Strategies for the Phenanthrene Core
The construction of the substituted phenanthrene core is the most critical part of the synthesis. Several classical and modern methods are applicable.
Haworth Synthesis
The Haworth synthesis is a classical multi-step method for producing phenanthrenes from naphthalene and succinic anhydride[2][3][4][5]. The sequence involves Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization (ring closure), and aromatization. This method is robust and allows for the introduction of substituents by using derivatized starting materials.
Caption: Key transformations in the Haworth synthesis of the phenanthrene core.
Pschorr Reaction
The Pschorr synthesis is another fundamental method that involves the intramolecular cyclization of a diazotized cis-stilbene derivative. An (E)-2-amino-α-arylcinnamic acid is typically diazotized and then cyclized, often using copper powder as a catalyst, to form the phenanthrene-9-carboxylic acid, which can be further modified. Modern modifications using iodide ions can significantly improve yields.
Photochemical Cyclization (Mallory Reaction)
A powerful and direct method for forming phenanthrenes is the photochemical cyclization of stilbene precursors. This reaction proceeds via UV irradiation of a cis-stilbene, which undergoes an electrocyclic reaction to form a dihydrophenanthrene intermediate. This intermediate is then oxidized (e.g., by air or iodine) to the aromatic phenanthrene. This method is often high-yielding and tolerates a wide range of functional groups.
Data Presentation: Comparison of Phenanthrene Synthesis Methods
The choice of synthetic route can significantly impact the overall efficiency. The table below summarizes typical conditions and yields for the key cyclization step in each strategy.
| Method | Key Reactants | Key Reagents/Conditions | Typical Yield (%) | References |
| Haworth Synthesis | Naphthalene, Succinic Anhydride | 1. AlCl₃, Nitrobenzene2. Zn(Hg), HCl3. SnCl₄4. Se, heat | 70-80 (Step 1) | |
| Pschorr Reaction | (E)-2-amino-α-arylcinnamic acid | 1. NaNO₂, H₂SO₄2. Cu powder or NaI | 20-45 (Gatterman Cu)64-71 (Iodide method) | |
| Photochemical Cyclization | Substituted Stilbene | UV light (e.g., 365 nm), I₂, O₂ | 40-90+ | |
| Palladium Catalysis | Aryl Iodide, o-bromobenzoyl chloride | Pd(OAc)₂, PPh₃, Cs₂CO₃, NBD | 65-92 |
Yields are highly substrate-dependent and may vary.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for key transformations in the synthesis of phenanthrene and isoquinoline precursors. Researchers should optimize conditions for their specific substrates.
Protocol 1: Haworth Synthesis - Friedel-Crafts Acylation
Objective: To synthesize 4-(1-Naphthyl)-4-oxobutanoic acid.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Crushed ice
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, suspend anhydrous AlCl₃ (2.2 eq) in nitrobenzene under an inert atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of naphthalene (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene to the stirred suspension over 1 hour.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and 5% HCl.
-
Separate the organic layer. Wash successively with water, saturated NaHCO₃ solution, and again with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude keto acid, which can be purified by recrystallization.
Protocol 2: Photochemical Cyclization of a Stilbene Precursor
Objective: To synthesize a phenanthrene derivative from a stilbene precursor.
Materials:
-
Stilbene derivative (e.g., 1.0 mmol)
-
Iodine (I₂, catalytic, ~0.1 eq)
-
Propylene oxide (optional, acid scavenger)
-
Solvent (e.g., Toluene, Cyclohexane, or THF, ~0.001 M concentration)
-
High-pressure mercury lamp or suitable UV source
Procedure:
-
Dissolve the stilbene derivative and a catalytic amount of iodine in the chosen solvent in a quartz reaction vessel. The concentration should be low (~10⁻³ M) to minimize side reactions.
-
Deoxygenate the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., room temperature). Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed (typically >20 hours for batch reactions), cool the solution.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the phenanthrene derivative.
Note: Continuous flow photoreactors can significantly reduce reaction times and improve scalability.
Protocol 3: Bischler-Napieralski Reaction (Precursor Synthesis)
Objective: To synthesize a 3,4-dihydroisoquinoline, a potential precursor for further elaboration.
Materials:
-
β-arylethylamide substrate (1.0 eq)
-
Phosphorus oxychloride (POCl₃, ~3.0 eq) or Triflic Anhydride (Tf₂O, 1.25 eq)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dichloromethane)
-
Base for workup (e.g., Ammonium hydroxide or Sodium bicarbonate)
Procedure (using POCl₃):
-
Dissolve the β-arylethylamide substrate in anhydrous toluene or acetonitrile in a round-bottom flask fitted with a reflux condenser under an inert atmosphere.
-
Add POCl₃ (3.0 eq) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a suitable base (e.g., concentrated NH₄OH).
-
Extract the product with an organic solvent (e.g., Dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude dihydroisoquinoline.
Mechanism of Action: Inhibition of cAMP Phosphodiesterase
This compound and its derivatives are of interest for their biological activities. One reported mechanism is the inhibition of cAMP-specific phosphodiesterase (PDE), an enzyme responsible for the breakdown of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, these compounds can increase intracellular cAMP levels, leading to downstream cellular effects such as smooth muscle relaxation.
Caption: Signaling pathway showing inhibition of phosphodiesterase (PDE) by this compound.
References
- 1. 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine | C20H23NO2 | CID 96918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenanthrene synthesis [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Troubleshooting & Optimization
Atherosperminine Solubility and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of atherosperminine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring alkaloid.[1] Like many alkaloids, it is characterized by a complex cyclic structure containing nitrogen atoms, which gives it basic properties. Its molecular structure makes it poorly soluble in neutral aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for biological activity and accurate dosing.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is common practice to first prepare a concentrated stock solution in one of these organic solvents. This stock solution can then be diluted into an aqueous buffer for the final experimental concentration.
Q3: How can I prepare a stock solution of this compound?
To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO.[2] It is advisable to use anhydrous DMSO to prevent the introduction of water, which can reduce the solubility of the compound. Gentle warming or vortexing can aid in dissolution. Stock solutions should be stored at -20°C in tightly sealed vials to maintain stability.
Q4: What is the maximum recommended final concentration of organic solvent in my aqueous experimental setup?
The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution should be kept to a minimum, typically below 0.5%, and ideally below 0.1%.[2] Higher concentrations of organic solvents can be toxic to cells and may interfere with the biological assay. Always include a vehicle control (aqueous buffer with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q5: How does pH affect the solubility of this compound in aqueous solutions?
As an alkaloid with basic nitrogen centers, the solubility of this compound in aqueous solutions is highly dependent on pH. In acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a salt (e.g., this compound HCl). These salt forms are generally more water-soluble than the free base form. Conversely, in neutral or basic conditions (higher pH), this compound will exist predominantly in its less soluble free base form.
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution when diluting the stock into aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The pH of the aqueous buffer is not optimal for solubility. | - Reduce the final concentration of this compound in the aqueous solution.- Lower the pH of the aqueous buffer (e.g., to a mildly acidic pH) to promote the formation of the more soluble salt form. Ensure the final pH is compatible with your experimental system.- Increase the percentage of the organic co-solvent slightly, but remain within the tolerated limits for your assay (ideally <0.1%). |
| Inconsistent or unexpected experimental results. | - Precipitation of the compound over the course of the experiment.- Degradation of this compound in the aqueous solution. | - Visually inspect your solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment.- Protect solutions from light and store them at appropriate temperatures to minimize degradation. |
| Difficulty dissolving this compound powder to make a stock solution. | The chosen solvent is not appropriate, or the concentration is too high. | - Ensure you are using a recommended organic solvent like DMSO or ethanol.- Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution.- If the compound still does not dissolve, you may need to prepare a less concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired working concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is as low as possible (ideally <0.1%).
-
Vortex the working solution gently before use.
-
Always prepare a vehicle control containing the same final concentration of the organic solvent in the aqueous buffer.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to interact with key signaling pathways, which is important to consider when designing and interpreting experiments.
cAMP Signaling Pathway
This compound is known to be an inhibitor of cAMP-specific phosphodiesterase (PDE).[3] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. By inhibiting PDE, this compound increases the intracellular concentration of cAMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA).
Caption: this compound's inhibitory effect on the cAMP signaling pathway.
Dopamine Receptor Signaling
This compound has also been reported to have effects on dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. In contrast, D2-like receptors often couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. The interaction of this compound with these receptors can therefore modulate downstream signaling cascades.
Caption: Modulation of dopamine receptor signaling pathways by this compound.
Experimental Workflow for Assessing this compound Solubility
The following workflow outlines the general steps for determining the solubility of this compound in a specific aqueous buffer.
Caption: A general experimental workflow for determining this compound solubility.
References
Technical Support Center: Optimizing Atherosperminine Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Atherosperminine in in vitro assays. The following information addresses common challenges related to the stability and handling of this aporphine alkaloid, offering troubleshooting guides and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability of this compound. The solid compound should be stored in a dry, dark place at 2-8°C for long-term storage (up to 24 months). For short-term storage, 0-4°C is sufficient. Stock solutions should be prepared fresh for each experiment. However, if necessary, they can be aliquoted into single-use vials and stored at -20°C for up to two weeks.[2] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
Q3: Is this compound stable at physiological pH?
A3: While specific stability data for this compound across a wide pH range is limited, studies on other aporphine alkaloids suggest they are stable at physiological pH (around 7.4). For instance, the aporphine alkaloids isocorydine, norisocorydine, and boldine have been shown to be stable at this pH and do not ionize, which is a key factor for their biological activity. It is always recommended to verify the stability in your specific assay buffer if you suspect pH-related degradation.
Q4: Does this compound have antioxidant properties?
A4: Yes, this compound has demonstrated antioxidant activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it showed an IC50 value of 54.53 µg/mL.[2] This is an important consideration as it can lead to interference in certain in vitro assays.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
Inconsistent results are a common challenge when working with natural products. The following workflow can help identify the source of the problem.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Suspected Assay Interference
This compound's inherent properties, such as its antioxidant activity, can interfere with certain assay formats, leading to misleading results.
Table 1: Potential Assay Interferences and Mitigation Strategies
| Potential Issue | Affected Assays | Recommended Action |
| Color Interference | Colorimetric assays (e.g., MTT, XTT) | Include a "compound-only" control (this compound in media without cells) to measure its intrinsic absorbance. Subtract this background from your experimental wells. |
| Redox Activity | Redox-based assays (e.g., MTT, resazurin) | This compound's antioxidant properties can directly reduce the assay reagent, leading to a false-positive signal for cell viability. Consider using an orthogonal assay that is not based on redox potential, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay. |
| Precipitation | All assays | Visually inspect wells for precipitate, which can scatter light and affect absorbance/fluorescence readings. If precipitation occurs, consider adjusting the solvent or concentration. |
| Pan-Assay Interference | High-throughput screening | Aporphine alkaloids, as a class of natural products, may have the potential to act as Pan-Assay Interference Compounds (PAINS). This means they may show activity in multiple assays through non-specific mechanisms. It is crucial to confirm any positive hits with secondary, orthogonal assays. |
Issue 3: Poor Solubility in Aqueous Media
Lipophilic compounds like this compound can have poor solubility in aqueous assay media.
Table 2: Strategies to Improve Solubility
| Strategy | Details |
| Optimize Solvent Concentration | While using DMSO is common, ensure the final concentration is minimal. A vehicle control with the same DMSO concentration is essential. |
| Sonication | Gentle sonication of the stock solution can aid in dissolving the compound. |
| Filtration | After dissolution, filtering the solution can remove any undissolved particulates. Note that this may also remove some of the active compound if not fully dissolved. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected sterile tubes and store at -20°C for a maximum of two weeks.
Protocol 2: Stability Assessment of this compound in Assay Buffer
This protocol helps determine the stability of this compound under your specific experimental conditions.
Caption: Workflow for assessing this compound stability.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE). This leads to an increase in intracellular cAMP levels, which can affect various downstream signaling pathways.
Caption: this compound's mechanism of action on the cAMP pathway.
References
preventing Atherosperminine degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Atherosperminine in cell culture media. The following information is curated to address common challenges and ensure the stability and efficacy of this promising alkaloid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a naturally occurring alkaloid with potential pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] Like many alkaloids, it can be susceptible to degradation in aqueous environments such as cell culture media, which can lead to a loss of bioactivity and inconsistent experimental results.[2] Factors such as pH, light exposure, and components of the media can all influence its stability.[2][3]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).[2] This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term use, protected from light.
Q3: What are the primary factors that can cause this compound degradation in my cell culture experiments?
Several factors can contribute to the degradation of this compound in cell culture media:
-
pH: Alkaloids are often sensitive to pH, and the pH of your culture medium can influence the rate of degradation.
-
Light Exposure: Prolonged exposure to light can lead to photodegradation of light-sensitive compounds.
-
Oxidizing Agents: Components within the cell culture medium or secreted by cells can act as oxidizing agents, leading to the breakdown of the compound.
-
Enzymatic Degradation: Cells themselves can metabolize or secrete enzymes that may degrade this compound.
-
Temperature: While cell cultures are maintained at a constant temperature (typically 37°C), this elevated temperature can accelerate chemical degradation over time compared to refrigerated storage.
Q4: Are there any supplements I can add to my cell culture medium to improve this compound stability?
While specific stabilizers for this compound have not been extensively documented, general strategies for stabilizing natural compounds in culture may be effective. The use of antioxidants could potentially mitigate oxidative degradation. However, it is crucial to first test any potential stabilizer for its compatibility with your cell line and its potential to interfere with the experimental assay.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
This is a common problem that can often be traced back to compound degradation.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock solution has been stored correctly (at -20°C or -80°C, protected from light) and is within its recommended shelf life.
-
Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Evaluate Culture Conditions:
-
pH: Measure the pH of your complete cell culture medium after the addition of all supplements. If it deviates significantly from the optimal range for your cells, it may also be affecting compound stability.
-
Light Exposure: Protect your culture plates and media from direct light, especially during long incubation periods. Use opaque plates or cover them with foil.
-
-
Perform a Stability Study:
-
To quantify the degradation of this compound in your specific experimental setup, a stability study is recommended. This involves incubating this compound in your complete cell culture medium under standard culture conditions (37°C, 5% CO2) for the duration of your experiment. Samples should be taken at various time points (e.g., 0, 6, 12, 24, 48 hours) and the concentration of intact this compound measured using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Issue 2: High variability in results between replicate experiments.
High variability can also be a sign of inconsistent compound stability.
Troubleshooting Steps:
-
Standardize Preparation Procedures: Ensure that the preparation of this compound working solutions and their addition to the cell culture medium is performed consistently across all experiments.
-
Minimize Time in Aqueous Solution: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous media for extended periods.
-
Consider Media Components: Some media components, like certain amino acids or metal ions, could potentially interact with and degrade this compound. If you suspect this, you could try a different media formulation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Special Considerations |
| Powder | - | -20°C | Long-term (months to years) | Keep tightly sealed and protected from moisture. |
| Stock Solution | DMSO | -20°C | Short-term (weeks to months) | Aliquot to avoid freeze-thaw cycles; use amber vials. |
| Stock Solution | DMSO | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles; use amber vials. |
Table 2: Factors Influencing this compound Degradation in Cell Culture
| Factor | Potential Impact | Mitigation Strategy |
| pH | Deviation from neutral pH may accelerate hydrolysis. | Ensure media is buffered to the correct physiological pH. |
| Light | Photodegradation can occur with prolonged exposure. | Use amber tubes and protect culture plates from light. |
| Oxidation | Media components or cellular byproducts can be oxidative. | Consider degassing buffers or adding a non-interfering antioxidant. |
| Temperature | 37°C incubation can speed up chemical reactions. | Minimize incubation time where possible and perform stability checks. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes (amber or covered in foil).
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Materials: Complete cell culture medium (including serum and other supplements), this compound stock solution, sterile tubes, incubator (37°C, 5% CO2), HPLC or LC-MS system.
-
Procedure: a. Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments. b. Immediately take a "time zero" sample and store it at -80°C. c. Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2). d. At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots and immediately freeze them at -80°C to halt further degradation. e. Once all samples are collected, analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method. f. Calculate the percentage of degradation at each time point relative to the "time zero" sample.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: A logical flowchart for troubleshooting issues related to this compound instability.
References
troubleshooting Atherosperminine precipitation in stock solutions
Welcome to the technical support center for Atherosperminine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully preparing and storing this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: How should I store my this compound stock solution?
A2: For short-term storage (days to weeks), it is recommended to keep the stock solution at 0-4°C. For long-term storage (months to years), aliquoting the solution into tightly sealed vials and storing at -20°C is advisable to preserve stability and prevent degradation.[1][2] One supplier suggests that stock solutions stored at -20°C are generally usable for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]
Q3: My this compound precipitated out of solution after dilution in an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out" and can occur when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. This compound, as an alkaloid, has a lipophilic (fat-soluble) nature which can lead to solubility challenges in aqueous solutions. See the troubleshooting section below for detailed steps to address this.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Directly dissolving this compound, a weak base, in a neutral pH aqueous buffer is likely to result in very low solubility. Alkaloids are generally more soluble in acidic conditions where they can form a more soluble salt. If you need to work with an aqueous solution, consider adjusting the pH of your buffer.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your stock or working solutions, follow these troubleshooting steps:
Step 1: Review Your Dilution Protocol
Precipitation upon dilution into an aqueous buffer is a primary concern.
-
Final Concentration: You may be exceeding the maximum aqueous solubility of this compound. Try preparing a more dilute working solution.
-
Organic Solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible in your final assay, ideally less than 1%, as higher concentrations can be toxic to cells and interfere with the experiment. However, a slightly higher percentage of the organic solvent might be necessary to maintain solubility.
-
Temperature: Temperature can affect solubility. Ensure your buffer is at the appropriate temperature before adding the this compound stock solution, as some compounds are less soluble at lower temperatures.
Step 2: Adjust the pH of Your Aqueous Buffer
This compound is an alkaloid, which is a weak base. Adjusting the pH of your aqueous buffer can significantly impact its solubility.
-
Lowering the pH: By lowering the pH of your buffer (e.g., to pH 4-6), you can protonate the nitrogen atom in the alkaloid structure, forming a more water-soluble salt in situ.
-
Assay Compatibility: Before adjusting the pH, confirm that the new buffer conditions will not negatively impact your experimental components, such as enzyme activity or cell viability.
Step 3: Consider an Alternative Formulation Strategy
If the above steps do not resolve the precipitation issue, you may need to consider alternative methods to increase aqueous solubility.
-
Use of Salt Form: If available, using a salt form of this compound (e.g., hydrochloride salt) will likely have greater aqueous solubility than the free base form.
-
Solubilizing Agents: The use of solubilizing agents, such as cyclodextrins, can help to increase the aqueous solubility of lipophilic compounds.
This compound Properties
The following table summarizes key information for this compound.
| Property | Data | Reference |
| Molecular Formula | C₂₀H₂₃NO₂ | |
| Molecular Weight | 309.41 g/mol | |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Short-Term Storage | Dry, dark, and at 0 - 4°C (days to weeks) | |
| Long-Term Storage | -20°C (months to years) | |
| Stock Solution Storage | Aliquots in tightly sealed vials at -20°C (usable for up to two weeks) |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.094 mg of this compound (Molecular Weight = 309.41 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Mechanism of Action: this compound as a cAMP Phosphodiesterase Inhibitor
Caption: this compound inhibits cAMP phosphodiesterase, increasing intracellular cAMP levels.
References
Atherosperminine Technical Support Center: Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Atherosperminine in their experiments. This compound is an aporphine alkaloid with known activity at dopamine receptors, but like many small molecules, it has the potential to interact with unintended biological targets.[1] Understanding and mitigating these off-target effects is critical for obtaining accurate experimental results and for the development of specific therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the known and potential off-target effects of this compound?
A1: Direct experimental data on the off-target profile of this compound is limited. However, based on its structure as a phenanthrene-type aporphine alkaloid and the known pharmacology of related compounds, potential off-target interactions are likely with various G-protein coupled receptors (GPCRs).[2][3][4] The primary known on-target effect is the stimulation of dopamine receptors.[1]
Potential off-target receptor families include:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, as many aporphine alkaloids show affinity for these receptors.
-
Adrenergic Receptors: Alpha-adrenergic receptors (e.g., α1A, α1B, α1D, α2A, α2B, α2C) are also potential off-targets for this class of compounds.
-
Other Dopamine Receptor Subtypes: While this compound is known to stimulate dopamine receptors, its affinity and activity at all subtypes (D1-D5) may vary, and some interactions could be considered off-target depending on the experimental context.
Q2: Why is it crucial to minimize off-target effects in my experiments?
A2: Minimizing off-target effects is essential for the validity and reproducibility of your research. Off-target interactions can lead to:
-
Confounded Data: Attributing a biological effect to the intended target when it is actually caused by an off-target interaction.
-
Cellular Toxicity: Unintended interactions can disrupt normal cellular processes, leading to cell death or stress, which can mask the true effect of targeting the intended pathway.
-
Misleading Structure-Activity Relationships (SAR): During drug development, off-target effects can complicate the interpretation of SAR studies, hindering the optimization of lead compounds.
Q3: What are the initial steps to assess potential off-target effects of this compound?
A3: A tiered approach is recommended:
-
In Silico Profiling: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These tools compare the structure to libraries of compounds with known target interactions.
-
Preliminary Receptor Screening: Test this compound against a panel of common off-target receptors, such as those from the serotonin and adrenergic families, using radioligand binding assays.
-
Dose-Response Curves: Generate dose-response curves for your observed phenotype and compare the potency (EC50 or IC50) with the known potency for the on-target receptor. A significant discrepancy may suggest an off-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Observed phenotype is inconsistent with known dopamine receptor signaling. | The phenotype may be mediated by an off-target interaction. | 1. Use a Structurally Unrelated Dopamine Agonist: If a different dopamine agonist does not reproduce the phenotype, it is likely an off-target effect of this compound.2. Perform a Rescue Experiment: Overexpress the intended dopamine receptor subtype. If the phenotype is not rescued, it suggests the involvement of other targets.3. Conduct a Broad Off-Target Screening Assay: Use a commercial service or an in-house platform to screen this compound against a large panel of receptors and enzymes. |
| High cellular toxicity is observed at effective concentrations. | This compound may be interacting with essential cellular machinery off-target. | 1. Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find a dose that engages the target without causing significant toxicity.2. Affinity-Based Target Identification: Use techniques like affinity chromatography or proteomics-based approaches (e.g., CETSA) to identify the proteins that this compound is binding to at toxic concentrations. |
| Inconsistent results between different cell lines or experimental models. | The expression levels of on-target and off-target receptors may vary between different models. | 1. Characterize Receptor Expression: Perform qPCR or Western blotting to quantify the expression levels of the intended dopamine receptor and potential off-target receptors (e.g., serotonin, adrenergic) in your experimental models.2. Use a Model with Low Off-Target Expression: If possible, select a cell line or animal model with minimal expression of the identified off-target receptors. |
| Difficulty in confirming on-target engagement. | The available tools (e.g., antibodies, specific antagonists) for the dopamine receptor may be inadequate, or off-target effects may be masking the on-target phenotype. | 1. Develop a Target Engagement Assay: Use a biophysical method like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the intended dopamine receptor in cells.2. Knockdown/Knockout of the Target: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists, it is likely due to an off-target effect. |
Quantitative Data: Receptor Binding Affinities of Related Aporphine Alkaloids
Direct quantitative binding data for this compound is not widely available. The following table summarizes the binding affinities (Ki or IC50 in nM) of structurally related aporphine alkaloids to provide an indication of potential on-target and off-target interactions. This data should be used as a guide for designing experiments to characterize the selectivity of this compound.
| Compound | Dopamine D1 (nM) | Dopamine D2 (nM) | Serotonin 5-HT2A (nM) | Serotonin 5-HT2C (nM) | Adrenergic α1A (nM) |
| Nuciferine | 1.14 µM (IC50) | 2.09 µM (IC50) | 139 (Ki) | 131 (IC50) | >10 µM (Ki) |
| Apomorphine | 650 (Ki) | 30 (Ki) | 1,000-10,000 (Ki) | 1,000-10,000 (Ki) | 1,000-10,000 (Ki) |
| Boldine | Low µM (IC50) | Low µM (IC50) | 4 nM (Ki, for a derivative) | 4 nM (Ki, for a derivative) | No data |
| (R)-Roemerine | >10 µM (Ki) | >10 µM (Ki) | 62 (Ki) | No data | No data |
Note: Lower values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
This protocol outlines a general workflow for using computational methods to predict the potential off-target interactions of this compound.
-
Obtain the Chemical Structure: Secure the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Select In Silico Tools: Utilize publicly available or commercial software that predicts protein targets based on chemical structure similarity. Examples include:
-
SwissTargetPrediction
-
SuperPred
-
ChEMBL
-
-
Perform the Prediction: Input the structure of this compound into the selected tool(s). The output will be a list of potential protein targets ranked by a prediction score or probability.
-
Analyze the Results: Prioritize the predicted off-targets based on:
-
High prediction scores from multiple tools.
-
Biological plausibility (e.g., receptors known to bind similar alkaloids).
-
Expression in your experimental system.
-
-
Experimental Validation: Use the list of high-priority potential off-targets to design wet lab validation experiments (e.g., binding assays).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating Profile:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
-
Protein Extraction:
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Analysis:
-
Analyze the soluble fraction by Western blot using an antibody specific to the dopamine receptor of interest.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct binding to the target protein.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the dopamine D2 receptor (a likely on-target for this compound) and the serotonin 5-HT2A receptor (a potential off-target). Understanding these pathways can help in designing experiments to dissect the on- and off-target effects of this compound.
Caption: Canonical Dopamine D2 Receptor Signaling Pathway.
Caption: Potential Off-Target Serotonin 5-HT2A Receptor Signaling.
Experimental Workflow
The following diagram outlines a logical workflow for identifying and mitigating the off-target effects of this compound.
Caption: Experimental Workflow for Off-Target Identification.
References
Technical Support Center: Overcoming Autofluorescence of Atherosperminine in Imaging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the autofluorescence of Atherosperminine in your imaging assays.
Introduction to this compound Autofluorescence
This compound is a natural alkaloid with recognized biological activities, including cholinesterase inhibition and anti-plasmodial effects.[1][2] However, like many cyclic compounds, it can exhibit intrinsic fluorescence, or autofluorescence, which can interfere with the detection of specific fluorescent signals in imaging assays.[3][4][5] This background signal can reduce the signal-to-noise ratio, leading to inaccurate data interpretation and quantification. This guide will provide you with strategies to mitigate the impact of this compound's autofluorescence on your experimental results.
Troubleshooting Guide
When encountering high background fluorescence in your experiments with this compound, it is crucial to systematically troubleshoot the issue. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in all channels | This compound has a broad autofluorescence spectrum. | 1. Characterize the autofluorescence spectrum: Run a control sample with only this compound (no fluorescent labels) to determine its excitation and emission peaks using a spectral scanner on a confocal microscope. 2. Spectral Unmixing: If your microscope is equipped with a spectral detector, use linear unmixing to computationally separate the this compound autofluorescence from your specific fluorescent signals. 3. Choose spectrally distinct fluorophores: Select dyes that emit in a region where this compound's autofluorescence is minimal, often in the far-red or near-infrared range. |
| Signal from the fluorescent probe is weak and obscured by background | The autofluorescence of this compound is stronger than the signal from your fluorescent probe. | 1. Increase signal intensity: Use brighter fluorophores or amplification techniques (e.g., tyramide signal amplification). 2. Photobleaching: Intentionally expose the sample to high-intensity light to photobleach the this compound autofluorescence before acquiring your image of interest. The conditions (duration and intensity) will need to be optimized to avoid damaging your specific signal. 3. Chemical Quenching: Treat the sample with a chemical quenching agent. The choice of agent will depend on the nature of the sample and other fluorescent probes being used. |
| Non-specific granular staining observed | This compound may be accumulating in specific cellular compartments, leading to localized high autofluorescence. | 1. Co-localization analysis: Use organelle-specific dyes in a control experiment with this compound to identify the subcellular localization of its autofluorescence. 2. Image processing: Use software to subtract the background signal from the specific signal. |
| Autofluorescence varies between samples | Inconsistent this compound concentration or incubation time. Fixation method may be contributing to autofluorescence. | 1. Standardize protocols: Ensure consistent this compound concentration, incubation times, and washing steps across all samples. 2. Optimize fixation: Test different fixation methods (e.g., methanol vs. paraformaldehyde) on control samples to identify the one that contributes least to the background fluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with compounds like this compound?
A1: Autofluorescence is the natural emission of light by biological structures or molecules, like this compound, when they are excited by light. This becomes an issue in fluorescence microscopy when this natural fluorescence overlaps with the signal from the fluorescent labels (e.g., antibodies, dyes) you are using to detect your target of interest. This overlap can make it difficult to distinguish the true signal from the background noise, potentially leading to false positives and inaccurate data.
Q2: I cannot find the exact excitation and emission spectra for this compound. How can I determine its autofluorescence profile in my system?
A2: The most direct way to determine the autofluorescence profile is to prepare a control sample containing your cells or tissue treated with this compound but without any of your experimental fluorescent labels. Using a confocal microscope with a spectral detector, you can perform a "lambda scan." This involves exciting the sample at various wavelengths and recording the emission spectrum at each excitation wavelength. The resulting data will reveal the peak excitation and emission wavelengths of this compound's autofluorescence under your specific experimental conditions.
Q3: What are the primary strategies to minimize the impact of this compound's autofluorescence?
A3: There are three main approaches to combat autofluorescence:
-
Experimental Design: Choose fluorophores with excitation and emission spectra that are well separated from the autofluorescence of this compound. Dyes in the far-red and near-infrared regions are often good choices as autofluorescence is typically lower in this part of the spectrum.
-
Instrumentation and Software: Utilize techniques like spectral imaging and linear unmixing to computationally separate the autofluorescence signal from your specific probe's signal.
-
Sample Treatment: Employ methods like photobleaching to reduce the autofluorescence before imaging or use chemical quenching agents to suppress the background fluorescence.
Q4: Can chemical treatments completely eliminate the autofluorescence from this compound?
A4: Chemical quenching agents can significantly reduce autofluorescence, but they may not eliminate it entirely. The effectiveness of quenching agents like Sudan Black B or sodium borohydride depends on the specific source of the autofluorescence and the sample type. It is important to note that some quenching agents can also reduce the signal from your specific fluorescent probes, so optimization is key. For example, Sudan Black B is effective against lipofuscin-like autofluorescence but can introduce its own fluorescence in the far-red channel.
Q5: Will photobleaching damage my fluorescently labeled target?
A5: Photobleaching uses high-intensity light to destroy fluorescent molecules. While it can be effective at reducing autofluorescence, it can also photobleach your fluorescent probe of interest. Therefore, it is a delicate balance. You need to optimize the duration and intensity of the light exposure to maximize the reduction of this compound's autofluorescence while minimizing the damage to your specific signal. This often involves a time-course experiment on control samples.
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
-
Sample Preparation: Prepare a control sample (e.g., cells or tissue) treated with this compound at the same concentration and for the same duration as your experimental samples. Do not add any fluorescent labels.
-
Microscope Setup: Use a confocal microscope equipped with a spectral detector.
-
Lambda Scan: Perform a lambda scan (also known as a spectral scan or lambda stack).
-
Set a range of excitation wavelengths (e.g., from 405 nm to 633 nm in 10 nm increments).
-
For each excitation wavelength, acquire a full emission spectrum (e.g., from 420 nm to 750 nm).
-
-
Data Analysis: Analyze the acquired data to identify the excitation wavelength that produces the strongest emission and the peak wavelength of that emission. This will define the autofluorescence profile of this compound in your experimental setup.
Protocol 2: Spectral Unmixing to Remove this compound Autofluorescence
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Using your control sample from Protocol 1, acquire a reference spectrum for this compound's autofluorescence at the excitation wavelength used for your specific fluorophores.
-
Fluorophore Spectra: Prepare single-stained samples for each fluorophore in your experiment and acquire their individual emission spectra.
-
-
Acquire Image of Experimental Sample: Image your fully stained experimental sample (containing this compound and your fluorescent labels) using the spectral detector, acquiring a complete lambda stack.
-
Linear Unmixing: In your microscope's software, use the linear unmixing function.
-
Input the reference spectra for this compound's autofluorescence and each of your fluorophores.
-
The software will then calculate the contribution of each spectrum to every pixel in your image and generate separate images for each of your fluorophores with the autofluorescence signal removed.
-
Protocol 3: Photobleaching of this compound Autofluorescence
-
Sample Preparation: Prepare your experimental sample stained with your fluorescent probes and treated with this compound.
-
Identify a Region of Interest: Locate a region of your sample for imaging.
-
Pre-Bleaching: Before acquiring your final image, expose the region of interest to high-intensity excitation light.
-
Use an excitation wavelength that is optimal for exciting the this compound autofluorescence (determined in Protocol 1).
-
The duration of this exposure will need to be optimized. Start with short durations (e.g., 30 seconds) and increase incrementally, monitoring the decrease in autofluorescence and any potential decrease in your specific signal.
-
-
Image Acquisition: After photobleaching, immediately acquire your image using the normal imaging settings for your fluorescent probes.
-
Comparison: Compare the signal-to-noise ratio in the photobleached sample to a non-photobleached control to determine the effectiveness of the procedure.
Visualizing Workflows and Concepts
References
- 1. This compound | CAS:5531-98-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. medkoo.com [medkoo.com]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
Technical Support Center: Managing Atherosperminine Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from Atherosperminine in your biochemical assays. While direct experimental data on this compound as a frequent assay interferent is limited in public literature, its chemical structure as a phenanthrene alkaloid suggests potential for several common interference mechanisms. This guide is based on established principles of assay interference and the known properties of similar chemical scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a naturally occurring aporphine alkaloid with a phenanthrene core structure. It has been investigated for various biological activities, including anti-inflammatory, anticancer, and neuropharmacological effects. Like many natural products, its complex aromatic structure and potential for various intermolecular interactions can lead to non-specific effects in biochemical assays, resulting in false-positive or false-negative results. These non-target-related activities are a recognized challenge in high-throughput screening (HTS) and drug discovery.
Q2: What are the most likely mechanisms of this compound interference?
Based on its chemical properties, this compound may interfere with assays through several mechanisms:
-
Compound Aggregation: At micromolar concentrations, planar aromatic molecules like this compound can form aggregates in aqueous buffers. These aggregates can sequester and denature proteins non-specifically, leading to apparent enzyme inhibition.
-
Fluorescence Interference: The phenanthrene core of this compound is known to be fluorescent, with an excitation peak around 275 nm and an emission peak around 365 nm.[1][2][3] If your assay uses fluorescence detection in a similar spectral range, this compound's intrinsic fluorescence can lead to false-positive signals. It could also act as a quencher if its absorbance spectrum overlaps with the emission spectrum of your assay's fluorophore.
-
Luciferase Inhibition: Many small molecules are known to inhibit luciferase enzymes, a common reporter in cell-based and biochemical assays.[4][5] This can lead to either a decrease or, counterintuitively, an increase in the luminescent signal due to enzyme stabilization.
-
Redox Activity: Some phenolic compounds and quinone-like structures can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can disrupt assay components. While this compound itself is not a quinone, its antioxidant properties suggest it can participate in redox reactions that may interfere with certain assays.
Q3: My primary screen identified this compound as a "hit." What should I do next?
It is crucial to perform a series of counter-screens and orthogonal assays to confirm that the observed activity is specific to your target and not an artifact of assay interference. A genuine hit should demonstrate consistent activity across multiple, mechanistically distinct assay formats.
Q4: Are there any structural alerts that would classify this compound as a potential Pan-Assay Interference Compound (PAIN)?
While this compound may not be flagged by all PAINS filters, its polycyclic aromatic nature is a feature shared by some classes of promiscuous compounds. Natural products can sometimes behave as "Invalid Metabolic Panaceas" (IMPs), showing activity in multiple assays through non-specific mechanisms. Therefore, it is prudent to treat it with the same caution as a known PAIN.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, use the following guides to diagnose and mitigate the problem.
Problem 1: My compound shows activity in my primary screen, but the results are not reproducible or the dose-response curve is unusual.
Possible Cause: Compound aggregation.
Troubleshooting Steps:
-
Detergent Test: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. If the inhibitory activity of this compound is significantly reduced or abolished, aggregation is the likely cause.
-
Enzyme Concentration Test: Vary the concentration of your target enzyme while keeping the this compound concentration constant. If the IC50 of this compound increases linearly with the enzyme concentration, this is characteristic of an aggregation-based inhibitor.
-
Dynamic Light Scattering (DLS): Directly measure the formation of aggregates in your assay buffer at the relevant concentrations of this compound.
Problem 2: I am seeing a high background signal in my fluorescence-based assay when this compound is present.
Possible Cause: Intrinsic fluorescence of this compound.
Troubleshooting Steps:
-
Spectral Scan: Run a fluorescence scan of this compound in your assay buffer at the screening concentration to determine its excitation and emission spectra.
-
Filter Check: Compare the compound's spectra with the excitation and emission filters of your plate reader. Significant overlap indicates a high potential for interference.
-
"Blank" Plate Reading: Prepare a plate with your assay buffer and this compound at various concentrations but without the fluorescent substrate or product. A concentration-dependent increase in signal confirms intrinsic fluorescence.
Problem 3: The signal in my luciferase reporter assay is unexpectedly altered.
Possible Cause: Direct inhibition or stabilization of the luciferase enzyme.
Troubleshooting Steps:
-
Luciferase Counter-Screen: Perform a cell-free assay using purified luciferase enzyme and its substrate in the presence of this compound. A change in the luminescent signal will confirm direct interaction with the luciferase enzyme.
-
Use a Different Luciferase: If possible, switch to a different type of luciferase (e.g., from Firefly to Renilla or NanoLuc) that may have a different inhibitor profile.
-
Orthogonal Reporter Gene Assay: Validate your findings using a non-luciferase-based reporter system, such as one that uses beta-galactosidase or fluorescent proteins.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the troubleshooting experiments described above.
Table 1: Effect of Detergent on this compound IC50
| Assay Condition | This compound IC50 (µM) |
| Standard Buffer | 5.2 |
| + 0.01% Triton X-100 | > 100 |
Table 2: Intrinsic Fluorescence of this compound
| This compound (µM) | Fluorescence Intensity (RFU) at Assay Wavelengths |
| 0 | 50 |
| 1 | 500 |
| 10 | 5000 |
| 100 | 50000 |
Table 3: Effect of this compound on Purified Luciferase
| This compound (µM) | Luciferase Activity (% of Control) |
| 0.1 | 98 |
| 1 | 75 |
| 10 | 20 |
| 100 | 5 |
Experimental Protocols
Protocol 1: Detergent Test for Aggregation-Based Inhibition
Objective: To determine if the observed inhibition by this compound is due to compound aggregation.
Methodology:
-
Prepare two sets of assay reactions.
-
Set 1 (Standard): Follow your standard assay protocol.
-
Set 2 (Detergent): Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.
-
Prepare a serial dilution of this compound in both buffer systems.
-
Initiate the enzymatic reaction and measure the activity according to your standard protocol.
-
Analysis: Compare the dose-response curves and IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.
Protocol 2: Luciferase Interference Counter-Screen
Objective: To determine if this compound directly inhibits the luciferase enzyme.
Methodology:
-
Prepare a reaction buffer suitable for the luciferase enzyme (e.g., containing ATP and Mg2+ for firefly luciferase).
-
Add purified luciferase enzyme to the buffer.
-
Add this compound at a range of concentrations. Include a known luciferase inhibitor as a positive control.
-
Initiate the light-producing reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
Analysis: A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Visualizations
The following diagrams illustrate key concepts and workflows for dealing with potential assay interference.
References
Technical Support Center: Optimizing Atherosperminine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of Atherosperminine extraction from its natural sources. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: The primary natural source of this compound is the bark of the Australian sassafras tree, Atherosperma moschatum. This evergreen tree is native to the cool temperate rainforests of southeastern Australia, including Tasmania and Victoria.[1][2]
Q2: What is the chemical nature of this compound?
A2: this compound is a phenanthrene alkaloid with the chemical formula C₂₀H₂₃NO₂ and a molecular weight of 309.41 g/mol .[1] It is a non-phenolic alkaloid found alongside other alkaloids in Atherosperma moschatum.[3][4]
Q3: What are the conventional methods for extracting this compound?
A3: The most common method for extracting this compound and other alkaloids from Atherosperma moschatum bark is the conventional acid-base extraction. This technique leverages the basic nature of the alkaloid to separate it from other plant constituents.
Q4: What factors can influence the yield of this compound extraction?
A4: Several factors significantly impact the extraction yield, including:
-
Solvent Choice: The polarity of the solvent is critical for efficient extraction.
-
Extraction Time and Temperature: These parameters need to be optimized to maximize extraction without causing degradation of the target compound.
-
Particle Size of Plant Material: Finer grinding of the bark increases the surface area available for solvent penetration.
-
Solid-to-Liquid Ratio: An optimal ratio ensures a sufficient concentration gradient for effective mass transfer.
-
pH of the Extraction Medium: The pH plays a crucial role in the acid-base extraction process, influencing the solubility of the alkaloid at different stages.
Q5: Are there advanced methods to improve the extraction yield?
A5: Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield and reduce extraction time compared to conventional methods. These techniques use ultrasonic waves or microwave energy, respectively, to enhance the disruption of plant cell walls and improve solvent penetration.
Troubleshooting Guide: Common Issues in this compound Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Improper Solvent Polarity: The solvent may not be optimal for solubilizing this compound. 2. Incomplete Extraction: Insufficient extraction time or temperature. 3. Poor Mass Transfer: Large particle size of the plant material. 4. Degradation of this compound: High temperatures or prolonged exposure to harsh pH conditions. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and their mixtures). 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. 3. Reduce Particle Size: Grind the dried bark to a fine powder (e.g., 40-60 mesh). 4. Control Conditions: Use moderate temperatures and minimize the time the extract is exposed to strong acids or bases. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions. 2. Presence of Surfactant-like Compounds: Natural products in the crude extract can act as emulsifying agents. | 1. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of ethanol. Centrifugation can also be effective. |
| Co-extraction of Impurities (e.g., pigments, fats) | 1. Non-selective Solvent: The initial extraction solvent may be co-extracting a wide range of compounds. 2. Lack of a Defatting Step: Lipophilic compounds can interfere with alkaloid purification. | 1. Sequential Extraction: Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes before the main alkaloid extraction. 2. Optimize Acid-Base Partitioning: Carefully control the pH at each stage of the acid-base extraction to selectively isolate the alkaloids. |
| Difficulty in Precipitating or Extracting the Alkaloid from the Aqueous Layer | 1. Incorrect pH: The pH may not be sufficiently alkaline to convert the alkaloid salt to its free base form. 2. Inappropriate Organic Solvent: The organic solvent used for the final extraction may have poor solubility for the free base. | 1. Verify and Adjust pH: Use a pH meter to ensure the aqueous layer is sufficiently alkaline (typically pH 9-10) before extracting the free base. 2. Test Different Solvents: Try different organic solvents like chloroform, dichloromethane, or a mixture of chloroform and isopropanol. |
Data Presentation: Alkaloid Yields from Atherosperma moschatum Bark
The following table summarizes the reported yields of major alkaloids from the dried bark of Atherosperma moschatum using conventional extraction methods. It is important to note that specific comparative data for this compound yields under different advanced extraction techniques (UAE, MAE) is limited in publicly available literature. The provided data serves as a baseline for expected yields with traditional protocols.
| Alkaloid | Chemical Formula | Yield (% of dried bark) |
| Berbamine | C₃₇H₄₀N₂O₆ | 1.6% |
| Isotetrandrine | C₃₈H₄₂N₂O₆ | 0.06% |
| Isocorydine | C₂₀H₂₃NO₄ | 0.007% |
| This compound | C₂₀H₂₃NO₂ | 0.005% |
| Atherospermidine | C₁₈H₁₃O₄N | 0.006% |
| Spermatheridine | C₁₇H₁₁O₃N | 0.002% |
Experimental Protocols
Conventional Acid-Base Extraction of this compound
This protocol describes a standard laboratory procedure for the extraction of the total alkaloid fraction from Atherosperma moschatum bark, from which this compound can be further purified.
Materials:
-
Dried and powdered bark of Atherosperma moschatum
-
Methanol
-
Ammonia solution (25%)
-
Sulfuric acid (5% solution)
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnels
-
pH meter or pH paper
Methodology:
-
Basification and Initial Extraction:
-
Moisten 1 kg of finely powdered Atherosperma moschatum bark with a 25% ammonia solution.
-
Pack the moistened material into a percolator or a large Soxhlet apparatus.
-
Extract the material with methanol for 48-72 hours. If using percolation, allow the methanol to pass through the column slowly until the eluate is almost colorless.
-
-
Solvent Evaporation:
-
Combine all the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in 1 L of 5% sulfuric acid.
-
Transfer the acidic solution to a large separatory funnel and wash with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Make the aqueous layer alkaline (pH 9-10) by the slow addition of 25% ammonia solution while cooling the separatory funnel in an ice bath.
-
Extract the alkaline solution with chloroform (5 x 500 mL). The free base alkaloids, including this compound, will partition into the chloroform layer.
-
-
Drying and Concentration:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate for at least 4 hours.
-
Filter the dried chloroform solution and evaporate the solvent under reduced pressure to yield the crude total alkaloid mixture.
-
-
Further Purification:
-
The crude alkaloid mixture can be further purified using column chromatography on silica gel or alumina to isolate this compound.
-
Ultrasound-Assisted Extraction (UAE) of Alkaloids (General Protocol)
This protocol provides a general framework for using UAE to enhance the extraction of alkaloids. Optimization of parameters is recommended for maximizing the yield of this compound.
Materials:
-
Dried and powdered bark of Atherosperma moschatum
-
Selected solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Methodology:
-
Extraction Setup:
-
Place a known amount of powdered bark (e.g., 10 g) into an extraction vessel.
-
Add the selected solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
-
Sonication:
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small volume of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract. The subsequent steps would involve acid-base partitioning as described in the conventional method for purification.
-
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
This compound has been identified as an inhibitor of cAMP phosphodiesterase (PDE). The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits cAMP phosphodiesterase (PDE), leading to increased intracellular cAMP levels.
Experimental Workflow for this compound Extraction
The following diagram outlines the general workflow for the extraction and purification of this compound.
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
This diagram provides a logical decision-making process for troubleshooting low yields of this compound.
Caption: A decision tree for troubleshooting low this compound extraction yields.
References
Technical Support Center: Chemical Synthesis of Atherosperminine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Atherosperminine.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound, a phenanthrene alkaloid, presents several key challenges. These primarily revolve around the construction of the sterically congested phenanthrene core, the regioselective introduction of the two methoxy groups and the dimethylaminoethyl side chain, and the overall efficiency of the synthetic route.[1][2][3] Given its natural origin in plants like Atherosperma moschatum, isolating the compound is an alternative to synthesis, though chemical synthesis offers the potential for analog generation and scalability.[4][5]
Q2: Which retrosynthetic approaches are most common for phenanthrene alkaloids similar to this compound?
While a specific, widely adopted total synthesis for this compound is not prominently documented in publicly available literature, common strategies for analogous phenanthrene alkaloids often involve:
-
Pschorr cyclization: A classical method for forming the phenanthrene nucleus from a diazotized cis-stilbene precursor.
-
Photocyclization: Stilbene-type precursors can undergo photochemical electrocyclization followed by oxidation to yield the phenanthrene core.
-
Cross-coupling strategies: Modern approaches may utilize Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions to construct the biaryl linkage, followed by a ring-closing step.
Q3: What are the key considerations for protecting groups in this compound synthesis?
Protecting groups are crucial for a successful synthesis, preventing unwanted side reactions. For a hypothetical synthesis of this compound, key considerations would include:
-
Phenolic Hydroxyl Groups: If the methoxy groups are introduced from hydroxyl precursors, they would need to be protected during reactions sensitive to acidic protons. Common protecting groups include benzyl (Bn) ethers or silyl ethers (e.g., TBS, TIPS).
-
Amine Functionality: If the dimethylaminoethyl side chain is introduced early, the secondary amine might require protection, for example, as a carbamate (e.g., Boc, Cbz), to prevent its nucleophilic interference in subsequent steps. The choice of protecting group must be orthogonal to other protecting groups and reaction conditions in the synthetic sequence.
Q4: How can the stereochemistry of this compound be controlled during synthesis?
This compound itself is achiral. However, if any chiral intermediates are used or if chiral centers are introduced in a synthetic precursor, their stereochemistry would need to be carefully controlled. This could be achieved through the use of chiral starting materials, asymmetric catalysis, or chiral auxiliaries. For this compound, the primary challenge lies in regiochemistry rather than stereochemistry.
Troubleshooting Guides
Problem 1: Low Yield in the Phenanthrene Core Formation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | Insufficient reaction temperature or time. | Optimize reaction temperature and time. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction endpoint. |
| Formation of multiple side products. | Incorrect reaction conditions leading to side reactions. | Re-evaluate the solvent, catalyst, and reagents. For instance, in a Pschorr cyclization, the choice of diazotization conditions is critical. In a photochemical cyclization, the wavelength of light and the presence of an appropriate oxidant are key. |
| Decomposition of starting material or product. | Harsh reaction conditions. | Explore milder reaction conditions. For example, use a lower temperature or a more selective catalyst. |
Problem 2: Difficulty in Purification of Intermediates
| Symptom | Possible Cause | Suggested Solution | | Co-elution of product with byproducts on silica gel chromatography. | Similar polarity of the desired compound and impurities. | Try a different stationary phase (e.g., alumina, C18) or a different solvent system for chromatography. Recrystallization could also be an effective purification method if the product is a solid. | | Product is an oil and difficult to handle. | Inherent physical properties of the intermediate. | Consider converting the oily intermediate to a crystalline salt (e.g., hydrochloride, tartrate) to facilitate purification and handling. |
Problem 3: Inefficient Introduction of the Dimethylaminoethyl Side Chain
| Symptom | Possible Cause | Suggested Solution | | Failure to form the C-C bond. | Low reactivity of the phenanthrene core. | If using a Friedel-Crafts type reaction, a stronger Lewis acid may be required. Alternatively, a cross-coupling approach with a suitably functionalized phenanthrene (e.g., a boronic acid or a halide) and a side-chain precursor may be more effective. | | N-alkylation of the amine instead of C-alkylation. | Incorrect choice of reagents. | Ensure the nitrogen is appropriately protected if the side chain is built up in a stepwise manner. |
Quantitative Data Summary
Since specific published data on the total synthesis of this compound is limited, the following table presents hypothetical data for the optimization of a key synthetic step, such as a Suzuki cross-coupling to form a biaryl precursor to the phenanthrene core. This data is for illustrative purposes to guide experimental design.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 80 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 100 | 8 | 78 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 90 | 10 | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 110 | 6 | 85 |
| 5 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 110 | 6 | 72 |
Experimental Protocols
Illustrative Protocol: Suzuki Cross-Coupling for Biaryl Precursor Synthesis
This protocol is a general guideline and would require optimization for the specific substrates in an this compound synthesis.
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Total Synthesis of (±)-Setigerumine I: Biosynthetic Origins of the Elusive Racemic Papaveracaea Isoxazolidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine | C20H23NO2 | CID 96918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Ensuring Reproducibility in Atherosperminine Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their Atherosperminine bioassays.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors. Firstly, due to its chemical nature as a phenanthrene alkaloid, this compound may be prone to aggregation at higher concentrations, which can affect its bioavailability in the assay. Secondly, variability in cell culture conditions, such as passage number and cell density, can significantly impact cellular response. Finally, the purity and stability of the this compound stock solution are critical; improper storage can lead to degradation of the compound.
Q2: Our fluorescence-based reporter assay shows high background noise when testing this compound. How can we mitigate this?
A2: High background fluorescence can be a common issue when working with natural products like this compound. This can be due to the intrinsic fluorescence of the compound itself. To address this, it is recommended to run a parallel assay with this compound alone (without cells or reagents that produce a signal) to quantify its autofluorescence. Additionally, using phenol red-free media can help reduce background noise.[1] If the problem persists, consider using a reporter system with a red-shifted dye to avoid the green autofluorescence spectrum of many cellular components.[1]
Q3: We suspect this compound might be a promiscuous inhibitor in our screening assays. How can we confirm this?
A3: Promiscuous inhibitors, often referred to as Pan-Assay Interference Compounds (PAINS), can produce false-positive results through non-specific mechanisms.[2] To investigate if this compound is acting as a PAIN, you can perform several control experiments. These include testing its activity in the presence of a non-ionic detergent like Triton X-100 to disrupt aggregation, and evaluating its effect on unrelated targets. Additionally, analyzing the structure of this compound for known PAINS substructures can provide further clues.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
High variability in cell viability assays is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| This compound Aggregation | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure final concentration in media does not exceed solvent tolerance. Visually inspect for precipitation. Consider using a detergent in control experiments to assess the impact of aggregation. |
| Cell Culture Inconsistency | Maintain a consistent cell passage number and seeding density. Ensure cells are in the logarithmic growth phase during the experiment. |
| Reagent Quality and Handling | Use high-purity this compound. Aliquot stock solutions to minimize freeze-thaw cycles.[3] Protect reagents from light if they are light-sensitive. |
| Incorrect Laboratory Practices | Ensure proper mixing of reagents and uniform exposure of cells to the compound.[4] Calibrate pipettes and other laboratory equipment regularly. |
| Optical Interference | Some natural products can interfere with the absorbance readings of formazan-based assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
Issue 2: Inconsistent Results in Dopamine Receptor Binding Assays
Given that this compound has been reported to have activity at dopamine receptors, ensuring reproducibility in binding assays is crucial.
| Potential Cause | Recommended Solution |
| Receptor Preparation Variability | Use a standardized protocol for membrane preparation from cells or tissues. Ensure consistent protein concentration across all assay wells. |
| Radioligand Instability | Use a fresh batch of radioligand and store it appropriately to prevent degradation. |
| Non-specific Binding | Optimize the concentration of the competing ligand to minimize non-specific binding. Include appropriate controls to determine the level of non-specific binding. |
| Incubation Time and Temperature | Precisely control the incubation time and temperature to ensure the binding reaction reaches equilibrium. |
| Assay Buffer Composition | Maintain a consistent pH and ionic strength of the assay buffer, as these can influence ligand binding. |
Experimental Protocols
General Protocol for a Cell-Based Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture media to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for Assessing this compound's Effect on a Signaling Pathway
Caption: A general experimental workflow for investigating the impact of this compound on a cellular signaling pathway.
Hypothetical Signaling Pathway Modulated by this compound
Based on the known effects of some natural products on cell survival and proliferation, this compound could potentially modulate the PI3K/Akt signaling pathway.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound via dopamine receptor stimulation and subsequent PI3K/Akt pathway activation.
Logical Relationship for Troubleshooting Assay Variability
Caption: A logical diagram for troubleshooting sources of variability in this compound bioassays.
References
selecting appropriate controls for Atherosperminine experiments
Technical Support Center: Atherosperminine Experiments
This technical support center provides guidance on selecting appropriate controls for experiments involving this compound. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound has been reported to have multiple biological activities. Early research from 1978 suggested it produces effects associated with dopamine receptor stimulation[1]. More recent findings indicate that it also acts as an inhibitor of cAMP phosphodiesterase, which can affect intracellular signaling pathways[2][3]. Additionally, it has been shown to have cholinesterase inhibitory activity, as well as anti-plasmodial and antioxidant effects[2][3]. Due to this polypharmacology, it is crucial to use a comprehensive set of controls to elucidate its specific effects in your experimental system.
Q2: I am seeing an effect on my cells when I treat them with this compound. How do I know if this is a specific effect?
A2: To determine the specificity of the observed effect, a series of control experiments are necessary. These should include:
-
Vehicle Control: To ensure that the solvent used to dissolve this compound does not have an effect on its own.
-
Positive Control: A well-characterized compound with a known mechanism of action similar to the one you are investigating for this compound.
-
Negative Control: An inactive compound or a specific antagonist to block the hypothesized target of this compound.
-
Cell-free Assays: To rule out non-specific interactions with assay components.
Q3: How can I differentiate between this compound's effect on dopamine receptors and its effect on phosphodiesterase?
A3: This is a critical question. You can dissect these two potential mechanisms by using specific pharmacological tools and experimental systems. For instance, you can use a dopamine receptor antagonist to see if it blocks the effect of this compound. If the effect persists, it is likely not mediated by direct dopamine receptor activation. Additionally, you can use a known phosphodiesterase inhibitor as a positive control and compare its effects to those of this compound. Measuring intracellular cAMP levels directly will also be informative.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Purity and stability of this compound.
-
Troubleshooting Step: Ensure you are using a high-purity grade of this compound. Natural products can have batch-to-batch variability. Perform quality control, such as LC-MS, to confirm the identity and purity. Prepare fresh stock solutions for each experiment, as the stability of this compound in solution may vary.
-
-
Possible Cause: Off-target effects.
-
Troubleshooting Step: As this compound has multiple known activities, the observed effect might be a combination of these. Use specific inhibitors for other potential targets (e.g., cholinesterase inhibitors) to see if they phenocopy or block the effect of this compound.
-
Issue 2: Difficulty in interpreting signaling pathway data.
-
Possible Cause: Crosstalk between signaling pathways.
-
Troubleshooting Step: Dopamine receptor signaling and cAMP phosphodiesterase inhibition can lead to complex downstream effects. It is important to use a panel of specific inhibitors for key signaling molecules (e.g., PKA, ERK, Akt) to map the pathway activated by this compound in your system. A time-course experiment can also help to distinguish between early and late signaling events.
-
Experimental Protocols and Data Presentation
Experiment 1: Investigating Dopamine Receptor Agonism
Objective: To determine if this compound acts as a direct agonist on a specific dopamine receptor subtype (e.g., D1 or D2).
Methodology: cAMP Measurement Assay
-
Cell Culture: Use a cell line stably expressing a single dopamine receptor subtype (e.g., HEK293-D1R or CHO-D2R).
-
Treatment:
-
Pre-treat cells with a dopamine receptor antagonist (e.g., SCH23390 for D1R or Haloperidol for D2R) or vehicle for 30 minutes.
-
Add this compound at various concentrations or a known dopamine receptor agonist (positive control, e.g., SKF-38393 for D1R or Quinpirole for D2R) or vehicle.
-
-
cAMP Measurement: After a defined incubation period (e.g., 15 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
Data Presentation:
| Treatment Group | This compound (µM) | Antagonist | Expected Outcome for D1R Agonism | Expected Outcome for D2R Agonism |
| Vehicle Control | 0 | None | Basal cAMP | Basal cAMP |
| This compound | 0.1 - 100 | None | Increased cAMP | Decreased cAMP |
| Positive Control (Agonist) | Appropriate Conc. | None | Increased cAMP | Decreased cAMP |
| Antagonist Alone | 0 | Present | Basal cAMP | Basal cAMP |
| This compound + Antagonist | 0.1 - 100 | Present | Basal cAMP (effect blocked) | Basal cAMP (effect blocked) |
Experiment 2: Investigating Phosphodiesterase (PDE) Inhibition
Objective: To determine if this compound inhibits cAMP-degrading phosphodiesterases.
Methodology: In Vitro PDE Activity Assay
-
Assay Setup: Use a commercially available PDE activity assay kit. This typically involves a source of PDE enzyme (e.g., from bovine brain) and a fluorescently labeled cAMP substrate.
-
Treatment:
-
Incubate the PDE enzyme with various concentrations of this compound or a known PDE inhibitor (positive control, e.g., IBMX) or vehicle.
-
-
Activity Measurement: Add the fluorescent cAMP substrate and measure the change in fluorescence over time, which is proportional to PDE activity.
Data Presentation:
| Treatment Group | This compound (µM) | Expected Outcome (PDE Inhibition) |
| Vehicle Control | 0 | 100% PDE Activity |
| This compound | 0.1 - 100 | Dose-dependent decrease in PDE activity |
| Positive Control (IBMX) | Appropriate Conc. | Significant decrease in PDE activity |
Visualizations
Caption: General workflow for testing this compound's effects with controls.
Caption: this compound's potential dual role in dopamine signaling.
References
Validation & Comparative
Atherosperminine vs. Nuciferine: A Comparative Guide to their Psychopharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the psychopharmacological effects of two structurally related aporphine alkaloids: atherosperminine and nuciferine. While both compounds originate from the same precursor, their effects on the central nervous system diverge significantly. This document summarizes the available experimental data, including receptor binding affinities, behavioral effects, and proposed mechanisms of action, to facilitate further research and drug development.
Summary of Psychopharmacological Effects
This compound and nuciferine exhibit opposing effects on the dopaminergic system. Early studies from 1978 reported that nuciferine acts as a dopamine receptor blocker, leading to neuroleptic-like effects, while its Hofmann degradation product, this compound, stimulates dopamine receptors.[1] More recent and comprehensive research on nuciferine has refined our understanding of its complex pharmacology, revealing a multi-receptor binding profile that contributes to its atypical antipsychotic-like properties.[2] In contrast, there is a notable lack of modern quantitative research on the psychopharmacological effects of this compound, with the primary data still relying on the initial 1978 study.
Quantitative Data Comparison
The following tables summarize the available quantitative data for nuciferine's receptor binding affinity and functional activity. Due to a lack of modern research, comparable quantitative data for this compound is not available in the public domain.
Table 1: Nuciferine Receptor Binding Affinities (Ki in nM)
| Receptor | Ki (nM) |
| Dopamine Receptors | |
| D1 | >10,000 |
| D2 | 160 |
| D3 | 130 |
| D4 | 2000 |
| D5 | 2600 |
| Serotonin Receptors | |
| 5-HT1A | 3200 |
| 5-HT2A | 478 |
| 5-HT2B | 1000 |
| 5-HT2C | 131 |
| 5-HT5A | 310 |
| 5-HT6 | 700 |
| 5-HT7 | 150 |
| Adrenergic Receptors | |
| α1A | 230 |
| α1B | 1800 |
| α1D | 790 |
| α2A | 220 |
| α2B | 500 |
| α2C | 150 |
| Other | |
| Dopamine Transporter (DAT) | 4800 |
Data sourced from Farrell et al. (2016).[2]
Table 2: Nuciferine Functional Activity
| Receptor | Functional Activity | IC50/EC50 (nM) |
| Dopamine Receptors | ||
| D2 | Partial Agonist | EC50 = 64 |
| D5 | Partial Agonist | EC50 = 2600 |
| Serotonin Receptors | ||
| 5-HT1A | Agonist | EC50 = 3200 |
| 5-HT2A | Antagonist | IC50 = 478 |
| 5-HT2B | Antagonist | IC50 = 1000 |
| 5-HT2C | Antagonist | IC50 = 131 |
| 5-HT6 | Partial Agonist | EC50 = 700 |
| 5-HT7 | Inverse Agonist | IC50 = 150 |
| D4 | Agonist | EC50 = 2000 |
Data sourced from Farrell et al. (2016).[2]
Behavioral Effects in Rodent Models
This compound:
The 1978 study by Bhattacharya et al. reported that this compound produced effects consistent with dopamine receptor stimulation in rodents, including:
-
Induction of stereotyped behavior.[1]
-
Increased spontaneous motor activity.
-
Potentiation of amphetamine toxicity.
-
Reversal of haloperidol-induced catalepsy.
-
Inhibition of conditioned avoidance response.
Nuciferine:
In contrast, nuciferine exhibits a pharmacological profile consistent with atypical antipsychotics. Studies in rodents have demonstrated that nuciferine:
-
Inhibits the conditioned avoidance response.
-
Inhibits amphetamine-induced hyperlocomotion and stereotypy.
-
Induces catalepsy at higher doses.
-
Blocks the head-twitch response induced by 5-HT2A agonists.
-
Rescues phencyclidine (PCP)-induced disruption of prepulse inhibition.
-
Does not induce catalepsy at doses effective in antipsychotic models.
Signaling Pathways and Experimental Workflows
The complex pharmacology of nuciferine, particularly its interaction with multiple dopamine and serotonin receptors, suggests its involvement in intricate signaling pathways similar to other atypical antipsychotics.
Caption: Nuciferine's multi-receptor signaling cascade.
The experimental workflow for assessing the antipsychotic-like properties of these compounds typically involves a series of in vitro and in vivo assays.
Caption: Workflow for psychopharmacological evaluation.
Detailed Experimental Protocols
1. Receptor Binding Assays (for Nuciferine)
-
Objective: To determine the binding affinity (Ki) of nuciferine for a panel of neurotransmitter receptors.
-
Method: Radioligand binding assays are performed using cell membranes expressing the target receptor and a specific radioligand.
-
Procedure (General):
-
Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the test compound (nuciferine).
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation.
-
-
Source: Farrell et al. (2016).
2. Amphetamine-Induced Stereotypy (for this compound and Nuciferine)
-
Objective: To assess the dopamine agonist or antagonist properties of the compounds.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are habituated to the observation cages.
-
The test compound (this compound or nuciferine) or vehicle is administered intraperitoneally (i.p.).
-
After a set pretreatment time, amphetamine (e.g., 5 mg/kg, i.p.) is administered.
-
Animals are observed for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a specified duration.
-
The intensity of stereotypy is scored by a trained observer blind to the treatment conditions.
-
-
Source: Bhattacharya et al. (1978).
3. Catalepsy Test (for Nuciferine and this compound)
-
Objective: To measure the potential for a compound to induce extrapyramidal side effects (dopamine blockade) or reverse them.
-
Animals: Male Wistar rats.
-
Procedure:
-
The test compound or vehicle is administered.
-
At various time points after administration, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A longer latency indicates a cataleptic state.
-
For this compound, this test can be modified to assess its ability to reverse catalepsy induced by a dopamine antagonist like haloperidol.
-
-
Source: Bhattacharya et al. (1978).
4. Conditioned Avoidance Response (CAR) (for this compound and Nuciferine)
-
Objective: To evaluate the antipsychotic potential of a compound.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.
-
Procedure:
-
Training: Rats are trained to avoid the footshock by moving from one compartment to the other upon presentation of the CS.
-
Testing: After stable avoidance behavior is established, the test compound or vehicle is administered.
-
The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.
-
-
Source: Bhattacharya et al. (1978).
Conclusion
The available evidence clearly delineates the opposing psychopharmacological profiles of this compound and nuciferine. Nuciferine, with its well-characterized multi-receptor engagement, presents a profile akin to atypical antipsychotics, making it a compound of interest for the development of novel treatments for psychotic disorders. In stark contrast, this compound's dopamine agonist properties, as described in dated literature, suggest a completely different therapeutic potential, possibly in conditions characterized by dopamine deficiency.
A significant gap in the current scientific literature is the lack of modern, quantitative pharmacological data for this compound. To fully understand its therapeutic potential and to conduct a comprehensive and objective comparison with nuciferine, further research employing contemporary methodologies, including in vitro receptor binding and functional assays, is imperative. Such studies would provide the necessary data to build a more complete picture of this compound's mechanism of action and guide future drug discovery efforts.
References
A Comparative Guide to the Anti-plasmodial Activity of Atherosperminine and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Tale of Two Compounds
A direct quantitative comparison of the anti-plasmodial activity of Atherosperminine and Chloroquine is hampered by the lack of publicly available IC50 values for this compound against Plasmodium falciparum.
Table 1: In Vitro Anti-plasmodial Activity (IC50) Against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Citation |
| This compound | Data Not Available | Data Not Available | - |
| Chloroquine | 3D7 (sensitive) | 5.6 - 15 | [1] |
| K1 (resistant) | 100 - 400 | [2] | |
| Dd2 (resistant) | 100 - 150 | ||
| W2 (resistant) | ~4500 | [1] |
Note: The IC50 values for Chloroquine can vary between studies depending on the specific assay conditions and parasite strain used.
Experimental Protocols: Standardized Assays for Anti-plasmodial Drug Discovery
The in vitro anti-plasmodial activity of compounds is typically determined using standardized assays that measure the inhibition of parasite growth. A widely used and reliable method is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based Parasite Viability Assay
This assay quantifies the proliferation of intraerythrocytic Plasmodium falciparum by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite. As mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the parasite load.
Detailed Methodology:
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., 3D7, K1, Dd2, W2 strains) are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX™ II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Dilution: Test compounds (this compound and Chloroquine) are prepared as stock solutions in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, the parasitized erythrocyte culture (typically at 1% parasitemia and 2% hematocrit) is incubated with the various concentrations of the test compounds for a period of 72 hours. Control wells containing untreated parasitized erythrocytes and uninfected erythrocytes are included.
-
Lysis and Staining: After the incubation period, the plates are frozen to lyse the red blood cells. A lysis buffer containing the SYBR Green I dye is then added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are corrected for background fluorescence from uninfected erythrocytes. The percentage of parasite growth inhibition is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vitro anti-plasmodial activity of two compounds.
Caption: Workflow for in vitro anti-plasmodial activity comparison.
Signaling Pathways and Mechanisms of Action
Chloroquine's Mechanism of Action:
Chloroquine's primary mechanism of action involves the disruption of heme detoxification in the parasite's digestive vacuole.
Caption: Chloroquine's mechanism of action in the parasite vacuole.
This compound's Proposed Mechanism of Action:
The precise mechanism of action for this compound's anti-plasmodial activity has not been elucidated. As an alkaloid, it could potentially interfere with various parasitic processes. Further research is required to determine its molecular target(s).
Conclusion and Future Directions
While Chloroquine remains a critical tool in malaria treatment and research, the emergence of drug resistance necessitates the discovery of novel anti-plasmodial compounds. This compound, a natural alkaloid, has been suggested to possess anti-plasmodial properties. However, a comprehensive comparison with established drugs like Chloroquine is currently impossible due to the absence of specific in vitro potency data (IC50 values) for this compound.
Future research should prioritize the in vitro screening of purified this compound against a panel of both drug-sensitive and drug-resistant P. falciparum strains using standardized assays, such as the SYBR Green I method. The determination of its IC50 values and an investigation into its mechanism of action will be crucial steps in evaluating its potential as a future antimalarial drug candidate. Such data will enable a direct and meaningful comparison with Chloroquine and other antimalarial agents, paving the way for further pre-clinical development.
References
A Comparative Analysis of Atherosperminine and Other Cholinesterase Inhibitors: A Guide for Researchers
Atherosperminine, an alkaloid isolated from the Tasmanian sassafras (Atherosperma moschatum), has been identified as a compound with cholinesterase inhibitory activity, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, a significant gap in the current scientific literature is the absence of publicly available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, for this compound. This lack of data precludes a direct and robust quantitative comparison with established cholinesterase inhibitors.
This guide provides a comprehensive comparative overview of well-characterized cholinesterase inhibitors—Donepezil, Rivastigmine, Galantamine, and Huperzine A—for which extensive experimental data are available. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a framework for understanding the landscape of cholinesterase inhibition and highlighting the need for further investigation into the therapeutic potential of novel compounds like this compound.
Quantitative Comparison of Cholinesterase Inhibitors
The inhibitory potency of a compound against acetylcholinesterase and butyrylcholinesterase is a critical parameter in its evaluation as a potential therapeutic agent for conditions such as Alzheimer's disease. The following table summarizes the IC50 values for several widely studied cholinesterase inhibitors. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
| This compound | AChE | Data Not Available | Data Not Available |
| BChE | Data Not Available | ||
| Donepezil | AChE | 6.7 - 11.6[1][2] | High (AChE selective) |
| BChE | ~7,400[3] | ||
| Rivastigmine | AChE | 4.3 - 4,150[2] | Moderate (Dual inhibitor) |
| BChE | 16 - 238 | ||
| Galantamine | AChE | 350 | Moderate (AChE selective) |
| BChE | 9,900 | ||
| Huperzine A | AChE | 82 | High (AChE selective) |
| BChE | Data indicates high selectivity for AChE over BChE |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.
Mechanism of Action: A Shared Pathway
Cholinesterase inhibitors, as their name suggests, exert their therapeutic effects by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By blocking acetylcholinesterase and/or butyrylcholinesterase, these inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function.
Signaling pathway of acetylcholinesterase inhibitors.
Experimental Protocols
A standardized and widely accepted method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase is the spectrophotometric method developed by Ellman and colleagues.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., pH 8.0)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions in the appropriate phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Buffer
-
Test compound at various concentrations (or buffer for control)
-
DTNB solution
-
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over a specific time period using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental workflow for IC50 determination using Ellman's method.
Concluding Remarks and Future Directions
The landscape of cholinesterase inhibitors is well-defined by compounds such as Donepezil, Rivastigmine, Galantamine, and Huperzine A, each with a distinct profile of potency and selectivity against AChE and BChE. While this compound has been identified as a cholinesterase inhibitor, the lack of quantitative IC50 data severely hampers its comparative evaluation and potential for further development.
To ascertain the therapeutic promise of this compound, it is imperative that future research focuses on determining its IC50 values for both acetylcholinesterase and butyrylcholinesterase using standardized methodologies like the Ellman's assay. Such data would enable a direct comparison with existing inhibitors, shedding light on its potency and selectivity, and would be the foundational step in exploring its potential as a novel therapeutic agent for neurodegenerative diseases. This guide serves as a call to action for the scientific community to fill this critical knowledge gap.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
Atherosperminine's dopamine receptor activity compared to known antagonists
For Immediate Release
This guide provides a comparative analysis of the dopamine receptor activity of atherosperminine against well-established dopamine receptor antagonists. Contrary to initial postulations, experimental evidence indicates that this compound does not function as a dopamine receptor antagonist. Instead, it exhibits properties consistent with dopamine receptor stimulation. This guide will clarify the observed effects of this compound and contrast them with the inhibitory actions of known antagonists, providing researchers, scientists, and drug development professionals with a clear, data-driven comparison.
This compound: A Dopamine Receptor Stimulant
Early psychopharmacological studies revealed that this compound produces effects associated with the stimulation of dopamine receptors.[1] These effects include stereotypy (repetitive, stereotyped movements), increased spontaneous motor activity, and the reversal of catalepsy induced by dopamine antagonists like haloperidol.[1] This profile of action is diametrically opposed to that of dopamine receptor antagonists, which block or inhibit dopamine receptor activity.
Comparison with Known Dopamine Receptor Antagonists
To provide a clear contrast, the following table summarizes the binding affinities (Ki values) of several well-known dopamine receptor antagonists for the D1 and D2 dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that these values can vary between studies depending on the specific experimental conditions, such as the radioligand used.
| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Primary Mechanism of Action |
| This compound | Not reported as an antagonist | Not reported as an antagonist | Dopamine Receptor Stimulant[1] |
| Haloperidol | ~290 - 540 | ~0.74 - 150 | D2-like Receptor Antagonist |
| Risperidone | ~5.8 - 7.3 | ~1.4 - 4.9 | D2/5-HT2A Receptor Antagonist |
| Clozapine | ~85 - 290 | ~75 - 540 | D4/5-HT2A Receptor Antagonist |
Note: Ki values are compiled from multiple sources and represent a range of reported values to reflect inter-study variability.
Experimental Protocols
The characterization of a compound's activity at dopamine receptors typically involves two key types of experiments: radioligand binding assays to determine binding affinity and functional assays to assess the biological response.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D1 or D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor of interest (e.g., HEK293-D1R or CHO-K1-D2R).
-
Radioligand (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone or [3H]-Raclopride for D2 receptors).
-
Test compound (e.g., this compound or a known antagonist) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-labeled ligand (e.g., unlabeled haloperidol) to determine background binding.
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Preparation: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated (e.g., for 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to either stimulate (agonist) or block (antagonist) the intracellular signaling cascade initiated by dopamine receptor activation. D1-like receptors typically couple to Gs proteins to increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gi proteins to decrease cAMP levels.
Objective: To determine the functional effect of a test compound on dopamine receptor signaling.
Materials:
-
Intact cells expressing the dopamine receptor of interest.
-
Test compound.
-
Dopamine (as the reference agonist).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production in Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader.
Protocol (for a D2-like receptor antagonist):
-
Cell Plating: Cells are plated in a multi-well plate and cultured to an appropriate confluency.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a short period.
-
Agonist Stimulation: A fixed concentration of dopamine (agonist) is added to the wells, along with forskolin to stimulate cAMP production.
-
Incubation: The plate is incubated to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP, and the detection reagents from the cAMP kit are added.
-
Data Acquisition: The signal is read using a plate reader.
-
Data Analysis: The ability of the antagonist to block the dopamine-induced decrease in cAMP is plotted against the antagonist concentration to determine its potency (IC50 or pA2 value). For an agonist like this compound, its ability to directly decrease cAMP (for D2) or increase cAMP (for D1) would be measured.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the fundamental difference between the actions of a dopamine receptor agonist (like this compound) and an antagonist at a D2-like receptor.
Caption: Agonist vs. Antagonist action at the D2 dopamine receptor.
The diagram illustrates that an agonist like this compound binds to and activates the D2 receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, which produces a cellular response. In contrast, an antagonist binds to the receptor but does not activate it, thereby blocking dopamine from binding and preventing the downstream signaling cascade.
Conclusion
The available evidence strongly suggests that this compound acts as a dopamine receptor stimulant, not an antagonist. Its pharmacological profile is characterized by the induction of dopamine-mediated behaviors. This is in stark contrast to dopamine receptor antagonists like haloperidol, risperidone, and clozapine, which block dopamine receptors and are used to treat conditions associated with dopamine hyperactivity. Understanding this fundamental difference in the mechanism of action is crucial for researchers in the field of pharmacology and drug development. Future research could focus on quantifying the agonistic potency of this compound at various dopamine receptor subtypes and elucidating its full signaling profile.
References
A Comparative Guide to the Biological Activity of Atherosperminine Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a proposed framework for the cross-validation of Atherosperminine's biological activity. Due to a lack of extensive published data on this compound's specific effects on various cell lines, this document presents a hypothesized mechanism of action based on structurally related alkaloids and provides templates for experimental design and data presentation. The experimental data herein is illustrative and intended to guide future research.
Introduction
This compound, an aporphine alkaloid, presents a promising scaffold for anti-cancer drug development. While its direct biological activities across a range of cancer cell lines are yet to be extensively elucidated, its structural similarity to other bisbenzylisoquinoline alkaloids suggests a potential to induce apoptosis in cancer cells. This guide provides a comparative framework for evaluating the cytotoxic and pro-apoptotic effects of this compound in different cancer cell lines, with a focus on a proposed mechanism involving the c-Jun N-terminal kinase (JNK) signaling pathway.
Proposed Mechanism of Action: JNK-Mediated Apoptosis
Based on studies of related alkaloids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. The proposed cascade of events is as follows:
-
Induction of Cellular Stress: this compound treatment is anticipated to induce cellular stress in cancer cells, leading to the activation of the JNK signaling pathway.
-
JNK-Mediated Regulation of Bcl-2 Family Proteins: Activated JNK can modulate the activity of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio facilitates the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release and Apoptosome Formation: This permeabilization results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation and Execution of Apoptosis: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Data Presentation: A Template for Comparative Analysis
The following tables are presented as templates for researchers to populate with their experimental findings. The hypothetical data illustrates how the cytotoxic effects of this compound could be compared across different cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound (48h) |
| U-87 MG | Glioblastoma | [Insert Experimental Value] |
| A549 | Non-Small Cell Lung Cancer | [Insert Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Insert Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Insert Experimental Value] |
| PANC-1 | Pancreatic Carcinoma | [Insert Experimental Value] |
IC50: The half-maximal inhibitory concentration.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot Analysis)
| Cell Line | Treatment (IC50) | Fold Change in Bax/Bcl-2 Ratio | Fold Change in Cleaved Caspase-3 |
| U-87 MG | This compound | [Insert Experimental Value] | [Insert Experimental Value] |
| A549 | This compound | [Insert Experimental Value] | [Insert Experimental Value] |
| MCF-7 | This compound | [Insert Experimental Value] | [Insert Experimental Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway.
-
Cell Lysis: Treat cells with this compound at the predetermined IC50 concentration for 48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Proposed JNK-mediated apoptotic signaling pathway of this compound.
Caption: Experimental workflow for cross-validation of this compound's activity.
A Comparative Guide to the Structure-Activity Relationship of Atherosperminine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of atherosperminine analogs, focusing on their potential as anticancer agents. This compound, a phenanthrene alkaloid derived from the Hofmann degradation of nuciferine, belongs to the broader class of aporphinoid alkaloids. While direct and extensive SAR studies on a series of this compound analogs are limited in publicly available literature, this guide leverages data from closely related aporphine alkaloids to elucidate key structural features influencing their cytotoxic activity against various cancer cell lines.
Unveiling the Anticancer Potential: A Look at Aporphine Alkaloids
Aporphine alkaloids have garnered significant interest in cancer research due to their wide range of biological activities, including the ability to induce cancer cell apoptosis, inhibit cell proliferation, and interfere with DNA topoisomerase.[1] The core structure of these molecules, a tetracyclic system, provides a versatile scaffold for medicinal chemists to explore structural modifications to enhance potency and selectivity.
Structure-Activity Relationship Highlights
The cytotoxic effects of aporphine alkaloids are intricately linked to their chemical structures. Key structural modifications that have been shown to influence anticancer activity include:
-
Substitution on the Aromatic Rings: The presence and position of substituents, such as methoxy and hydroxyl groups, on the aromatic rings play a crucial role in determining the cytotoxic potency. For instance, some studies suggest that a hydroxyl group at certain positions can enhance activity.[2]
-
Nitrogen Methylation: The methylation of the nitrogen atom within the heterocyclic ring is often considered a key feature for the cytotoxicity of aporphinoid alkaloids.[1]
-
Oxidation and Dehydrogenation: Modifications such as oxidation and dehydrogenation at specific carbon atoms (e.g., C7) of the aporphine core can lead to an improvement in anticancer activity.[1]
Comparative Analysis of Cytotoxic Activity
To illustrate the structure-activity relationships, the following table summarizes the cytotoxic activity (IC50 values) of several aporphine alkaloids against various human cancer cell lines. It is important to note that these compounds are analogs of the broader aporphine class and provide insights into the potential SAR of this compound derivatives.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine (AAR-01) | Oxoaporphine with a methylenedioxy group | A-549 (Lung) | 12.0 - 18.2 | [2] |
| K-562 (Leukemia) | 12.0 - 18.2 | |||
| HeLa (Cervical) | 12.0 - 18.2 | |||
| MDA-MB (Breast) | 12.0 - 18.2 | |||
| Norushinsunine (AAR-02) | Aporphine with a hydroxyl group at C-7 | A-549 (Lung) | 7.4 - 8.8 | |
| K-562 (Leukemia) | 7.4 - 8.8 | |||
| HeLa (Cervical) | 7.4 - 8.8 | |||
| MDA-MB (Breast) | 7.4 - 8.8 | |||
| Reticuline (AAR-03) | Benzylisoquinoline precursor to aporphines | A-549 (Lung) | 13.0 - 19.8 | |
| K-562 (Leukemia) | 13.0 - 19.8 | |||
| HeLa (Cervical) | 13.0 - 19.8 | |||
| MDA-MB (Breast) | 13.0 - 19.8 | |||
| 8-hydroxy-1,4,5-trimethoxy-7-oxoaporphine (1) | Oxoaporphine | HepG2 (Liver) | 26.36 ± 5.18 | |
| MDA-MB-231 (Breast) | 64.75 ± 4.45 | |||
| Ouregidione (2) | Dehydroaporphine | HepG2 (Liver) | 12.88 ± 2.49 | |
| MDA-MB-231 (Breast) | 67.06 ± 3.5 |
Experimental Protocols
General Synthesis of the Aporphine Alkaloid Core
The synthesis of the aporphine core is a complex process that often involves multiple steps. A common and effective strategy is the Bischler-Napieralski reaction followed by reduction and intramolecular cyclization.
Step 1: Bischler-Napieralski Reaction
-
A β-arylethylamide is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).
-
This reaction forms a 3,4-dihydroisoquinoline intermediate.
Step 2: Reduction
-
The 3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline (THIQ).
Step 3: Intramolecular Cyclization
-
The THIQ precursor undergoes an intramolecular cyclization, often through methods like the Pschorr cyclization, to form the final tetracyclic aporphine core.
A generalized workflow for the synthesis is depicted in the diagram below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cancer cells are seeded in 96-well plates at a specific density (e.g., 4 x 10^4 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
Following incubation, an MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing the Process and Pathway
To provide a clearer understanding of the synthesis and potential mechanism of action, the following diagrams have been generated.
Caption: Generalized Synthetic Workflow for the Aporphine Core.
Caption: Proposed Apoptotic Pathway Induced by Aporphine Analogs.
Conclusion and Future Directions
The structure-activity relationships of aporphine alkaloids highlight the significant potential of this class of compounds in the development of novel anticancer agents. The cytotoxic activity can be modulated by strategic modifications to the aporphine core. While direct SAR studies on this compound analogs are not extensively documented, the data from related aporphine alkaloids provide a strong foundation for future research. Further investigation should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a more precise SAR and to identify lead compounds with improved potency and selectivity for further preclinical and clinical development.
References
Independent Replication of Atherosperminine Findings: A Comparative Guide
Atherosperminine, an alkaloid derived from the plant Atherosperma moschatum, has been the subject of limited scientific investigation. Decades-old research suggests its potential as a dopamine receptor agonist. This guide provides a comparative analysis of the original findings on this compound and contrasts them with established, well-researched dopamine agonists: Apomorphine, Bromocriptine, and Ropinirole. It is important to note that to date, no independent replication of the original this compound studies has been published in publicly available scientific literature.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of dopaminergic compounds. It aims to provide an objective comparison based on available experimental data, detailing methodologies and presenting quantitative findings in a structured format.
Comparative Analysis of Behavioral Effects
The primary in-vivo studies on this compound suggest it produces effects consistent with dopamine receptor stimulation.[1] The following tables compare the reported effects of this compound with those of well-established dopamine agonists in key behavioral paradigms.
| Compound | Reversal of Haloperidol-Induced Catalepsy | Reference |
| This compound | Reported to reverse catalepsy | [1] |
| Apomorphine | Dose-dependent reversal of catalepsy | [2] |
| Bromocriptine | Reverses haloperidol-induced motor deficits | [3] |
| Ropinirole | Not explicitly studied for this effect in available literature |
| Compound | Induction of Stereotyped Behavior | Reference |
| This compound | Reported to induce stereotypy | [1] |
| Apomorphine | Induces stereotyped behaviors such as gnawing, licking, and sniffing in a dose-dependent manner | |
| Bromocriptine | Can induce stereotyped behavior at higher doses | |
| Ropinirole | Can induce dyskinesia (involuntary movements) which is a form of stereotyped behavior |
| Compound | Effect on Spontaneous Motor Activity | Reference |
| This compound | Reported to increase spontaneous motor activity | |
| Apomorphine | Can cause an initial decrease followed by an increase in motor activity | |
| Bromocriptine | Increases locomotor activity | |
| Ropinirole | Can modulate motor activity; used to treat restless legs syndrome |
| Compound | Effect on Amphetamine Toxicity | Reference |
| This compound | Reported to increase amphetamine toxicity | |
| Apomorphine | Complex interactions; can potentiate some effects of amphetamine | |
| Bromocriptine | Limited direct data on interaction with amphetamine toxicity | |
| Ropinirole | Limited direct data on interaction with amphetamine toxicity; potential for additive CNS stimulation |
| Compound | Inhibition of Conditioned Avoidance Response | Reference |
| This compound | Reported to inhibit conditioned avoidance response | |
| Apomorphine | Can disrupt conditioned avoidance responding | |
| Bromocriptine | Can affect conditioned avoidance responding | |
| Ropinirole | Can disrupt conditioned avoidance responding |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Haloperidol-Induced Catalepsy
-
Objective: To assess the ability of a compound to reverse catalepsy induced by a dopamine D2 receptor antagonist, haloperidol.
-
Procedure:
-
Rodents (typically rats or mice) are administered haloperidol (e.g., 0.5-1.0 mg/kg, intraperitoneally) to induce a state of catalepsy.
-
Catalepsy is assessed at regular intervals (e.g., every 30 minutes) using the bar test. The animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is recorded.
-
The test compound is administered either before or after the induction of catalepsy, and the duration of catalepsy is compared to a vehicle-treated control group. A significant reduction in the time spent on the bar indicates a reversal of catalepsy.
-
Apomorphine-Induced Stereotypy
-
Objective: To quantify the intensity of stereotyped behaviors induced by the dopamine agonist apomorphine.
-
Procedure:
-
Animals are habituated to the observation cages.
-
Apomorphine is administered (e.g., 1-5 mg/kg, subcutaneously).
-
Behavior is observed and scored at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-90 minutes).
-
Stereotyped behaviors are rated on a standardized scale. A common scoring system includes:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly active with bursts of stereotyped movements
-
3: Stereotyped movements of the head and limbs
-
4: Continuous stereotyped movements with brief periods of licking or gnawing
-
5: Continuous licking or gnawing of the cage floor or walls
-
-
Spontaneous Motor Activity
-
Objective: To measure the effect of a compound on general locomotor activity.
-
Procedure:
-
Animals are placed individually in an open-field arena, which is a square or circular enclosure.
-
Activity is monitored using automated systems with infrared beams or video-tracking software.
-
Parameters measured typically include:
-
Horizontal activity (distance traveled, number of line crossings)
-
Vertical activity (rearing frequency and duration)
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)
-
-
Activity is recorded for a defined period (e.g., 30-60 minutes) after administration of the test compound or vehicle.
-
Conditioned Avoidance Response
-
Objective: To assess the effect of a compound on the ability of an animal to learn and perform a response to avoid an aversive stimulus.
-
Procedure:
-
The apparatus is typically a shuttle box with two compartments.
-
A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).
-
The CS is followed by an unconditioned stimulus (US), usually a mild foot shock, delivered through the grid floor of the compartment the animal is in.
-
If the animal moves to the other compartment during the CS presentation, it avoids the shock (a conditioned avoidance response). If it moves after the shock has started, it escapes the shock.
-
The number of avoidance and escape responses is recorded over a series of trials. Antipsychotic-like drugs typically suppress the conditioned avoidance response at doses that do not affect the escape response.
-
Signaling Pathways and Experimental Workflows
Proposed Dopaminergic Signaling Pathway
The following diagram illustrates the general signaling pathways activated by dopamine D1-like and D2-like receptor agonists. Based on the 1978 study, this compound is hypothesized to act as a dopamine receptor agonist, though the specific receptor subtype(s) it targets have not been identified.
Experimental Workflow for Assessing Dopaminergic Activity
The following diagram outlines a typical experimental workflow for characterizing the in-vivo effects of a potential dopamine agonist.
Conclusion
The available evidence, primarily from a single study conducted in 1978, suggests that this compound exhibits properties of a dopamine receptor agonist. However, the lack of independent replication and the absence of modern pharmacological characterization, such as receptor binding affinities and subtype selectivity, significantly limit our understanding of this compound. In contrast, Apomorphine, Bromocriptine, and Ropinirole are well-characterized dopamine agonists with established clinical use and extensive preclinical data.
For researchers and drug development professionals, the original findings on this compound may warrant further investigation using contemporary methodologies. Future studies should focus on:
-
Independent replication of the originally reported behavioral effects.
-
In-vitro receptor binding assays to determine its affinity and selectivity for dopamine receptor subtypes (D1, D2, D3, D4, D5) and other potential targets.
-
Dose-response studies to establish the potency and efficacy of this compound in various behavioral models.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
Until such studies are conducted, the potential of this compound as a therapeutic agent remains speculative. The information provided in this guide serves as a starting point for comparison and highlights the critical need for further research to validate and expand upon the initial intriguing findings.
References
Validating the Binding Kinetics of Atherosperminine to its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of Atherosperminine to its potential molecular targets. Due to the limited availability of direct kinetic data (k_on, k_off), this document focuses on presenting binding affinity (IC50 and Ki values) as a surrogate for initial comparative evaluation. Detailed experimental protocols for commonly used assays to determine these values are provided, alongside alternative compounds for benchmarking.
This compound and its Potential Molecular Targets
This compound is a naturally occurring alkaloid that has been investigated for various pharmacological activities. Based on current literature, its potential molecular targets include:
-
Dopamine Receptors: this compound has been reported to produce effects associated with dopamine receptor stimulation.
-
Cholinesterases: It exhibits inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
cAMP Phosphodiesterase (PDE): Inhibition of cAMP PDE is suggested as a major mechanism of its action, leading to an increase in intracellular cAMP levels.
Comparative Binding Affinity Data
The following table summarizes the available binding affinity data for this compound against its potential molecular targets. For comparative purposes, data for well-established alternative ligands are also included.
| Target | Ligand | Parameter | Value | Species/Source | Reference |
| Butyrylcholinesterase (BChE) | Cymserine | IC50 | 63 - 100 nM | Human | [1] |
| DHBDC | IC50 | Potent | Human | [2] | |
| Acetylcholinesterase (AChE) | Tolserine | IC50 | 8.13 nM | Human Erythrocyte | [3] |
| Tolserine | Ki | 4.69 nM | Human Erythrocyte | [3] | |
| Dopamine Receptor (D2) | Dopamine | EC50 | 2.76 x 10⁻⁶ M | Cell-based assay | [4] |
| Loxapine | pKi | 7.9 - 8.3 | - | ||
| cAMP Phosphodiesterase (PDE4) | Rolipram | IC50 | ~0.1 µM | Cell-based assay | |
| Sildenafil (for cGMP-specific PDE) | IC50 | ~0.1 µM | Cell-based assay |
Note: Direct binding affinity data for this compound is not extensively available in the public domain. The data for related or alternative compounds are provided for context and to illustrate the typical values obtained from the described experimental protocols.
Experimental Protocols
This section details the methodologies for key experiments used to validate the binding and inhibitory activity of compounds like this compound.
Dopamine Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for a dopamine receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone.
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Plate Setup: The assay is performed in a 96-well plate format.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, radioligand, and membrane suspension.
-
Competition Wells: Contain serial dilutions of the test compound, radioligand, and membrane suspension.
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting NSB from total binding. The IC50 value is determined by fitting the competition data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE or BChE and the inhibitory potential of test compounds.
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
-
Substrate: Acetylthiocholine (ATC) for AChE or Butyrylthiocholine (BTC) for BChE.
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
Test Compound: this compound or other potential inhibitors.
-
96-well clear flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.
-
Assay Setup: In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATC or BTC) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings at regular intervals for a set duration.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound. The IC50 value is obtained by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
cAMP Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic degradation of cAMP by PDE.
Materials and Reagents:
-
Phosphodiesterase (PDE) enzyme (specific isoform of interest, e.g., PDE4).
-
Substrate: cyclic AMP (cAMP).
-
Test Compound: this compound or other potential inhibitors.
-
Assay Buffer.
-
Detection Reagents: A system to quantify the amount of remaining cAMP or the product of its hydrolysis (AMP). This can be a fluorescence-based or luminescence-based kit.
-
96-well plate.
Procedure:
-
Reagent Preparation: Prepare solutions of the PDE enzyme, cAMP substrate, and serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the test compound solution or control.
-
Enzyme Addition: Add the diluted PDE enzyme solution to each well, except for the blank.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the cAMP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and add the detection reagents according to the kit manufacturer's instructions to measure the amount of cAMP or its product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for the cholinesterase inhibition assay.
Caption: Mechanism of action via PDE inhibition.
References
- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Pioneering Synergy: A Methodological Guide for Assessing Atherosperminine's Combination Potential
Atherosperminine, an alkaloid found in plants such as Atherosperma moschatum, presents a landscape of untapped therapeutic potential. To date, published research on the synergistic effects of this compound with other compounds is sparse, with early studies focusing on its psychopharmacological properties rather than combination therapies for diseases like cancer or microbial infections.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for systematically assessing the synergistic potential of this compound. It outlines established experimental protocols and data analysis methods to facilitate the discovery of novel combination therapies.
The exploration of synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern drug development. Such combinations can enhance therapeutic efficacy, reduce dosages to minimize toxicity, and overcome drug resistance. This guide offers the necessary tools to embark on the investigation of this compound's synergistic capabilities.
I. Experimental Protocols for Synergy Assessment
A critical first step in assessing synergy is the selection of appropriate in vitro models and assays. The choice of cell lines (e.g., cancer cell lines relevant to a specific malignancy) or microbial strains should be guided by the therapeutic area of interest.
A. Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the interaction between two compounds. It involves a two-dimensional titration of the compounds of interest in a microplate format.
Experimental Workflow:
-
Preparation of Compounds: Prepare stock solutions of this compound and the compound(s) it will be tested in combination with.
-
Cell/Microbial Seeding: Seed a 96-well plate with the target cells or microbial suspension at a predetermined optimal density.
-
Serial Dilutions: Create serial dilutions of this compound along the rows of the plate and the combination compound along the columns. This creates a matrix of varying concentration combinations.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells) for a specified duration (e.g., 48-72 hours for cytotoxicity assays).
-
Assessment of Effect: Measure the endpoint, which could be cell viability (e.g., using MTT or CellTiter-Glo assays), microbial growth (e.g., measuring optical density at 600 nm), or another relevant biological parameter.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
References
Safety Operating Guide
Safe Disposal of Atherosperminine in a Laboratory Setting
Properties of Atherosperminine Relevant to Handling and Disposal
A clear understanding of a substance's properties is critical for its safe management. Below is a summary of this compound's known characteristics.
| Property | Value | Source |
| CAS Number | 5531-98-6 | [1][3] |
| Molecular Formula | C20H23NO2 | |
| Physical Form | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Short-term at 0-4°C; Long-term at -20°C | |
| Biological Effect | Known to have psychopharmacological effects, including dopamine receptor stimulation. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a comprehensive, step-by-step guide for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is crucial to be outfitted with the appropriate personal protective equipment.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to prevent inhalation.
Waste Segregation and Collection
Proper segregation of waste is a cornerstone of laboratory safety. Do not mix this compound waste with other waste streams unless they are compatible.
-
Solid Waste:
-
Collect any unused or expired pure this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, gloves, and paper towels should be placed in a dedicated, sealed plastic bag or a lined container. This container must be clearly labeled as "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).
-
The container must be sealed with a screw-top cap. Do not use stoppers or parafilm as a primary seal.
-
Clearly label the container with "this compound Liquid Waste" and list all solvent components.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp implements contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling and Storage of Waste
Accurate labeling and safe storage are critical for regulatory compliance and to prevent accidental exposure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is under the control of laboratory personnel.
-
Use secondary containment, such as a plastic tub, to prevent the spread of material in case of a leak.
-
Keep waste containers closed except when adding waste.
-
Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or disposal request forms accurately and completely.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled properly.
-
Triple Rinsing: To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.
-
Collecting Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Defacing the Label: Once the container is properly rinsed and dried, completely remove or deface the original label before discarding it with regular laboratory glass or plastic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
Essential Safety and Logistical Information for Handling Atherosperminine
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Atherosperminine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and foster a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established principles for handling hazardous alkaloids and data from structurally similar compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note the absence of occupational exposure limits, which necessitates the use of stringent engineering controls and personal protective equipment to minimize any potential exposure.
| Property | Value | Source |
| Physical Properties | ||
| Molecular Weight | 309.4 g/mol | |
| Physical Description | Powder/Solid | |
| Melting Point | 199 - 200 °C | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Biological Activity | ||
| Anti-plasmodial IC50 | 5.80 µM (Plasmodium falciparum) | |
| Antioxidant (DPPH) IC50 | 54.53 µg/mL | |
| Metal Chelating IC50 | 42.87 µg/mL | |
| Storage & Stability | ||
| Short-term Storage | 0 - 4 °C (days to weeks) | |
| Long-term Storage | -20 °C (months to years) | |
| Stability | > 2 years (if stored properly) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for handling this compound, primarily to prevent inhalation of the powdered form and dermal contact. The required level of PPE varies depending on the specific procedure being performed.
| Scenario | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | • Full-face respirator with P100 (or N100) particulate filters.• Double nitrile gloves (outer pair with extended cuffs).• Disposable gown with elastic cuffs.• Hair bonnet and shoe covers.• Safety goggles (worn under the full-face respirator). |
| Preparation of Solutions | • Chemical fume hood.• Nitrile gloves.• Chemical-resistant lab coat.• Safety glasses with side shields or chemical splash goggles. |
| In-vitro / In-vivo Experiments | • Nitrile gloves.• Lab coat.• Safety glasses. |
Operational Plan: Handling Procedures
Strict adherence to the following operational plan is essential to prevent contamination and exposure.
Engineering Controls
-
Ventilation: All handling of powdered this compound must occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup.
Standard Operating Procedures
A step-by-step workflow for handling this compound is detailed below.
-
Preparation :
-
Don all required PPE as specified in the table above for the task.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with a disposable bench liner.
-
-
Weighing :
-
Perform all weighing of the dry powder inside the chemical fume hood.
-
-
Solution Preparation :
-
All solution preparations must be conducted within a chemical fume hood.
-
To avoid splashing, slowly add the solvent to the vessel containing the weighed powder.
-
Ensure the container is securely capped before any mixing or vortexing.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, gowns, bench liners, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps : Any contaminated sharps should be placed in a designated sharps container.
-
-
Decontamination :
-
All non-disposable equipment and surfaces should be thoroughly decontaminated. The appropriate decontamination solution will depend on the solvents used and the nature of the experimental work. Consult your institution's safety officer for guidance on effective decontamination procedures.
-
-
Waste Disposal :
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Logical Framework for Safe Chemical Handling
The safe handling of this compound is predicated on a logical progression from identifying hazards to implementing controls and ensuring proper disposal.
By adhering to these guidelines, researchers can effectively manage the risks associated with handling this compound, ensuring both personal safety and the integrity of their research. Always consult with your institution's environmental health and safety office for any specific questions or guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
